Technical Documentation Center

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
  • CAS: 89006-96-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Propan-2-yl)-1,3-oxa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid (also known as 5-isopropyl-1,3-oxazole-4-carboxylic acid). While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and extrapolates from closely related analogues to offer valuable insights for researchers in medicinal chemistry and drug discovery. The guide covers physicochemical properties, detailed synthetic strategies, predicted reactivity, and potential therapeutic applications, supported by established chemical principles and relevant literature.

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Oxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][4] The versatility of the oxazole ring stems from its electronic properties, metabolic stability, and its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides.

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a member of this important class of compounds, featuring an isopropyl group at the 5-position and a carboxylic acid at the 4-position. These functional groups provide handles for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic value. This guide aims to provide a detailed understanding of its chemical characteristics to facilitate its use in research and development.

Physicochemical Properties

Precise experimental data for 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is not extensively reported. However, based on its chemical structure and data from commercial suppliers, the following properties can be summarized. The pKa of the conjugate acid of the parent oxazole is approximately 0.8, indicating it is a weak base.[3] The carboxylic acid moiety is expected to have a pKa similar to other carboxylic acids.

PropertyValue/InformationSource
Chemical Name 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid-
Synonym 5-Isopropyl-oxazole-4-carboxylic acid[5]
CAS Number 89006-96-2[5]
Molecular Formula C₇H₉NO₃[5]
Molecular Weight 155.15 g/mol [5]
Appearance White solid (predicted)[5]
Purity 97% (as per supplier)[5]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated.General chemical principles
pKa (carboxylic acid) Estimated to be in the range of 3-5, typical for carboxylic acids.General chemical principles

Synthesis Strategies

The synthesis of 4,5-disubstituted oxazoles can be achieved through various established methods. While a specific protocol for 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is not detailed in the literature, a plausible and efficient route can be designed based on modern synthetic methodologies. A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which involves the in situ generation of an acylpyridinium salt followed by trapping with an isocyanoacetate.[6]

Proposed Synthetic Pathway: From Isobutyric Acid

A logical approach to the synthesis of the target molecule would start from readily available isobutyric acid and an ethyl isocyanoacetate derivative.

Synthetic Pathway cluster_reagents Reagents Isobutyric_Acid Isobutyric Acid Acylpyridinium_Salt Acylpyridinium Salt (in situ) Isobutyric_Acid->Acylpyridinium_Salt DMAP-Tf, Base Oxazole_Ester Ethyl 5-(Propan-2-yl)-1,3-oxazole-4-carboxylate Acylpyridinium_Salt->Oxazole_Ester + Ethyl Isocyanoacetate Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Target_Molecule 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid Oxazole_Ester->Target_Molecule Hydrolysis (e.g., LiOH, H₂O) DMAP-Tf DMAP-Tf Base Base (e.g., DMAP) Hydrolysis_Reagents LiOH, H₂O/THF

Caption: Proposed synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established methods for analogous compounds.[6]

Step 1: Synthesis of Ethyl 5-(Propan-2-yl)-1,3-oxazole-4-carboxylate

  • To a solution of isobutyric acid (1.0 equivalent) in dichloromethane (DCM) are added 4-(dimethylamino)pyridine (DMAP) (1.5 equivalents) and a triflylpyridinium reagent (DMAP-Tf) (1.3 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred for 10-15 minutes to ensure the formation of the reactive acylpyridinium intermediate. The in-situ activation of the carboxylic acid is crucial for the subsequent cyclization.

  • Ethyl isocyanoacetate (1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at 40 °C and monitored by thin-layer chromatography (TLC) until completion (typically 1-3 hours).

  • Upon completion, the reaction mixture is quenched with water and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate.

Step 2: Hydrolysis to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid

  • The purified ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (LiOH) (2-3 equivalents) is added, and the mixture is stirred at room temperature.

  • The progress of the saponification is monitored by TLC.[7]

  • Once the starting material is consumed, the reaction mixture is acidified to a pH of approximately 2-3 with dilute hydrochloric acid (HCl).

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Chemical Reactivity and Stability

The reactivity of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is dictated by the interplay of the oxazole ring and the carboxylic acid functionality.

Reactivity of the Oxazole Ring
  • Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, primarily at the C4 position. However, in this case, the C4 position is already substituted. The presence of the electron-donating isopropyl group at C5 may activate the ring towards electrophilic attack at other positions, though this is less common.

  • Nucleophilic Attack: The oxazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring-opening.[8] This reactivity is enhanced by quaternization of the ring nitrogen.

  • Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, leading to the formation of pyridine derivatives after the extrusion of water.[8]

  • Stability: Oxazoles are generally stable aromatic compounds.[1] However, certain substitution patterns, such as a hydroxyl group at the 5-position, can render the ring unstable to hydrolytic cleavage and decarboxylation.[9] The 5-isopropyl substitution in the target compound is expected to confer good stability.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at the C4 position is a versatile functional group that can undergo a variety of standard transformations:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

  • Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) will produce amides. This is a key reaction for building more complex molecules for drug discovery.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which can then be used in a variety of acylation reactions.

Reactivity cluster_ring Oxazole Ring Reactions cluster_cooh Carboxylic Acid Reactions Target_Molecule 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid Electrophilic_Attack Electrophilic Attack (minor) Target_Molecule->Electrophilic_Attack Nucleophilic_Attack Nucleophilic Attack (at C2) Target_Molecule->Nucleophilic_Attack Diels_Alder Diels-Alder Reaction Target_Molecule->Diels_Alder Esterification Esterification Target_Molecule->Esterification Amide_Formation Amide Formation Target_Molecule->Amide_Formation Reduction Reduction Target_Molecule->Reduction Acid_Chloride_Formation Acid Chloride Formation Target_Molecule->Acid_Chloride_Formation

Caption: Reactivity map of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Oxazole Proton (H2): A singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.

    • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups are expected in the aliphatic region (δ 1.2-1.5 ppm for the doublet and δ 3.0-3.5 ppm for the septet).

    • Carboxylic Acid Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected in the very downfield region (δ 10-13 ppm).

  • ¹³C NMR:

    • Oxazole Carbons: The C2, C4, and C5 carbons of the oxazole ring are expected to resonate in the aromatic region (δ 120-160 ppm). The C=O of the carboxylic acid will be further downfield (δ 160-170 ppm).

    • Isopropyl Carbons: The CH and CH₃ carbons will appear in the aliphatic region.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₉NO₃.[8] The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl side chain.

Applications in Drug Discovery and Medicinal Chemistry

Oxazole-containing compounds are of significant interest in drug discovery.[1][11] 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid serves as a valuable building block for the synthesis of novel therapeutic agents. The carboxylic acid functionality allows for the straightforward introduction of various pharmacophores through amide bond formation, a cornerstone of medicinal chemistry library synthesis.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Anti-inflammatory Agents: Many oxazole derivatives exhibit anti-inflammatory properties.[12]

  • Antimicrobial Agents: The oxazole scaffold is present in several known antimicrobial compounds.[12]

  • Anticancer Agents: Substituted oxazoles have been investigated for their potential as anticancer drugs.

  • Agrochemicals: Oxazole derivatives have also found applications as herbicides and fungicides.[12]

Conclusion

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a promising, yet underexplored, building block for chemical synthesis and drug discovery. While specific experimental data remains scarce, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential applications. The synthetic routes and reactivity patterns discussed herein are based on well-established principles of organic chemistry and are expected to be highly applicable. Further research into the specific properties and biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed. Available at: [Link]

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. Available at: [Link]

  • Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS One. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • ethyl 5-phenyl-1,3-oxazole-4-carboxylate. ChemSynthesis. Available at: [Link]

  • Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild. Supporting Information. Available at: [Link]

  • 13C NMR spectrum of compound 5a. ResearchGate. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link]

  • Spectral Assignments and Reference Data. CONICET. Available at: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • 1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa nepis. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • 5-Methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]

  • ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis. Available at: [Link]

  • OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]

  • Methyl 1,3-oxazole-4-carboxylate. Georganics. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, a key hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2] In the absence of extensive published spectroscopic data for this specific molecule, this guide synthesizes foundational principles of analytical chemistry with data from analogous structures to present a robust, self-validating workflow. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—explaining not just the "how" but the critical "why" behind each experimental choice. The protocols outlined herein are designed to provide unambiguous structural confirmation, ensuring the integrity of this compound in drug discovery and development pipelines.

Introduction: The Significance of Structural Integrity

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid belongs to the oxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules.[1] The precise arrangement of the isopropyl and carboxylic acid substituents on the oxazole ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and suitability as a synthetic precursor. Therefore, rigorous and unequivocal structure determination is a prerequisite for its application in any research or development context.

This guide is structured to follow a logical, multi-technique approach to structure elucidation, ensuring that data from each analysis corroborates the others, leading to a confident and final structural assignment.

The Elucidation Workflow: A Multi-faceted Approach

The structural confirmation of a novel or synthesized batch of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid necessitates a synergistic application of various spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

A logical workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, ¹H and ¹³C NMR, supplemented with 2D techniques like COSY and HSQC, are indispensable.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH10.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is typically deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
H-2 (Oxazole)8.0 - 8.5Singlet1HThe proton at the C-2 position of the oxazole ring is in an electron-deficient environment, leading to a downfield chemical shift.
CH (Isopropyl)3.0 - 3.5Septet1HThis methine proton is coupled to the six equivalent methyl protons, resulting in a septet.
CH₃ (Isopropyl)1.2 - 1.5Doublet6HThe two methyl groups of the isopropyl substituent are equivalent and are coupled to the single methine proton, giving a doublet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.[2]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)160 - 165The carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
C-5 (Oxazole)155 - 160The C-5 carbon is attached to the electron-donating isopropyl group and the oxazole oxygen, influencing its chemical shift.
C-2 (Oxazole)150 - 155The C-2 carbon is positioned between two electronegative atoms (N and O), resulting in a downfield shift.[2]
C-4 (Oxazole)125 - 130The C-4 carbon is bonded to the carboxylic acid group.
CH (Isopropyl)25 - 30The methine carbon of the isopropyl group.
CH₃ (Isopropyl)20 - 25The equivalent methyl carbons of the isopropyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Acquire 2D NMR spectra, such as COSY (to establish H-H correlations, e.g., between the isopropyl CH and CH₃ protons) and HSQC/HMQC (to correlate directly bonded protons and carbons).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound, the key functionalities are the carboxylic acid and the oxazole ring.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500 - 3300Very BroadThe O-H stretch in a carboxylic acid dimer is characteristically broad due to strong hydrogen bonding.[4][5]
C-H (Aliphatic)2850 - 3000SharpStretching vibrations of the C-H bonds in the isopropyl group.
C=O (Carboxylic Acid)1700 - 1725Strong, SharpThe carbonyl stretch is a very intense and diagnostically useful band.[3][5]
C=N & C=C (Oxazole Ring)1500 - 1650Medium to StrongStretching vibrations of the double bonds within the aromatic oxazole ring.
C-O (Carboxylic Acid & Oxazole)1200 - 1320StrongC-O stretching vibrations from both the carboxylic acid and the oxazole ring.[4]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Predicted Mass Spectral Data
  • Molecular Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 g/mol [3]

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement will confirm the elemental composition. The expected [M+H]⁺ ion would be approximately 156.0606.

  • Electron Impact (EI) Fragmentation: The fragmentation of the oxazole ring can be complex.[6] Key expected fragmentation pathways include:

    • Loss of CO₂ (decarboxylation) from the molecular ion.

    • Loss of the isopropyl group.

    • Cleavage of the oxazole ring.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization for HRMS or Electron Impact for fragmentation studies).

  • Data Acquisition:

    • Low-Resolution MS: Acquire a full scan to identify the molecular ion peak.

    • High-Resolution MS (HRMS): Perform an exact mass measurement to confirm the elemental composition.

    • Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation to study the resulting daughter ions, which can help piece together the structure.

X-ray Crystallography: The Definitive Structure

While the combination of NMR, IR, and MS provides a very high degree of confidence in the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The primary challenge is growing single crystals of sufficient quality. This often involves slowly evaporating the solvent from a saturated solution of the compound in various solvents or solvent mixtures (e.g., ethyl acetate, hexane, ethanol).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing a detailed 3D model of the molecule.

Correlation of data from multiple analytical techniques.

Conclusion

The structural elucidation of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following the workflow and protocols outlined in this guide, researchers can confidently verify the structure of this important molecule. This rigorous approach ensures the reliability and reproducibility of subsequent research and development efforts, from medicinal chemistry applications to materials science.

References

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules. Its unique electronic and steric properties make it a valuable component in the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis of a specific, highly functionalized derivative: 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. We will dissect the strategic considerations for its construction, focusing on a robust and well-established pathway while also acknowledging modern, alternative methods. This document is intended for chemical researchers and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and practical insights required for successful execution.

Strategic Analysis: Devising a Synthetic Blueprint

The target molecule, 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, presents a specific substitution pattern that guides our choice of synthetic strategy. The isopropyl group at the C5 position and the carboxylic acid at C4 are the key functionalities to be installed. A retrosynthetic analysis reveals several potential pathways, with the most classical and reliable being the Robinson-Gabriel synthesis. This approach builds the oxazole ring from an α-acylamino ketone precursor, which is particularly advantageous as the required isopropyl stereocenter can be sourced directly from the inexpensive and readily available amino acid, L-valine.

An alternative, more contemporary approach involves the direct construction from carboxylic acids and isocyanide derivatives, which offers high efficiency and broad substrate scope.[1][2] We will focus primarily on the Robinson-Gabriel method for its pedagogical value and proven reliability, with a discussion of the alternative as a valuable modern option.

G cluster_0 Retrosynthetic Pathway Target 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid Ester Ethyl 5-(Propan-2-yl)-1,3-oxazole-4-carboxylate Target->Ester Saponification AcylaminoKetone α-Acylamino Ketone Intermediate Ester->AcylaminoKetone Robinson-Gabriel Cyclodehydration Valine L-Valine Derivative AcylaminoKetone->Valine Oxidation

Caption: Retrosynthetic analysis via the Robinson-Gabriel pathway.

The Robinson-Gabriel Synthesis: A Step-by-Step Implementation

The Robinson-Gabriel synthesis is a powerful method for constructing oxazoles via the intramolecular cyclodehydration of α-acylamino ketones.[3] The mechanism involves the activation of the ketone carbonyl by an acid catalyst, followed by nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.

Mechanistic Overview

G start α-Acylamino Ketone protonation Protonation of Ketone Carbonyl start->protonation H+ cyclization Intramolecular Nucleophilic Attack protonation->cyclization hemiaminal Cyclic Hemiaminal Intermediate cyclization->hemiaminal dehydration1 Protonation of Hydroxyl Group hemiaminal->dehydration1 H+ water_loss Loss of Water dehydration1->water_loss -H2O oxazole Aromatic Oxazole water_loss->oxazole -H+ G cluster_1 Direct Synthesis Workflow CarboxylicAcid Carboxylic Acid (e.g., Formic Acid) Activation Activation (e.g., DMAP-Tf) CarboxylicAcid->Activation Isocyanide Isocyanoacetate Derivative Coupling [3+2] Cycloaddition Isocyanide->Coupling Activation->Coupling Product 4,5-Disubstituted Oxazole Ester Coupling->Product

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Introduction and Molecular Overview 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core.[2][3] The oxazole ring system is a significant scaffold in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Overview

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core.[2][3] The oxazole ring system is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][3][4] The molecule's structure is defined by three key components: the aromatic 1,3-oxazole ring, a carboxylic acid group at the C4 position, and an isopropyl (propan-2-yl) group at the C5 position. Each of these functional groups imparts distinct and identifiable signatures in various spectroscopic analyses.

This guide serves as a predictive framework for researchers. The causality behind each predicted signal is explained, grounding the analysis in established principles of chemical spectroscopy to provide a reliable tool for structural elucidation.

Molecular Structure:

  • IUPAC Name: 5-isopropyloxazole-4-carboxylic acid[1]

  • Molecular Formula: C₇H₉NO₃[1]

  • Molecular Weight: 155.15 g/mol [1][5]

Chemical structure of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Figure 1. Chemical Structure of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H (proton) and ¹³C NMR will provide unambiguous evidence for the isopropyl substituent, the sole proton on the oxazole ring, and the presence of the carboxylic acid and oxazole carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment in the molecule.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is predicted to appear far downfield, typically in the range of δ 10.0 - 13.0 ppm . The significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding. Its broadness is a result of chemical exchange with trace amounts of water in the solvent and intermolecular hydrogen bonding.

  • Oxazole Ring Proton (H-2): The proton at the C2 position of the oxazole ring is expected to resonate as a sharp singlet between δ 7.9 - 8.5 ppm . Protons on oxazole rings typically appear in the aromatic region (7-8 ppm), and the specific substitution pattern influences the precise shift.[3]

  • Isopropyl Methine Proton (-CH(CH₃)₂): This proton will appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent protons of the adjacent methyl groups. Its chemical shift is predicted to be in the range of δ 3.0 - 3.5 ppm . The proximity to the electron-withdrawing oxazole ring will shift it downfield compared to a simple alkyl septet.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and will appear as a single doublet, coupling to the methine proton. This signal is expected in the range of δ 1.2 - 1.5 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display all seven carbon atoms of the molecule.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, predicted to appear at δ 165 - 175 ppm .

  • Oxazole Ring Carbons (C4, C5, C2):

    • C5: The carbon bearing the isopropyl group is expected around δ 155 - 165 ppm .

    • C2: The carbon with the lone proton (C-H) is predicted at δ 145 - 155 ppm .[6]

    • C4: The carbon attached to the carboxylic acid group is predicted around δ 125 - 135 ppm .[6]

  • Isopropyl Carbons (-CH(CH₃)₂):

    • Methine Carbon (-CH): Expected to appear at δ 25 - 30 ppm .

    • Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal at δ 20 - 25 ppm .

Experimental Protocol for NMR Data Acquisition

The following protocol ensures high-quality, verifiable data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -COOH proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are required.

    • Typical parameters: 512-2048 scans, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to confirm proton ratios.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Dissolve 5-10 mg in ~0.7 mL Solvent (e.g., DMSO-d6) B Add TMS Internal Standard A->B Homogenize C Shim Spectrometer B->C D Acquire 1H Spectrum (16-32 scans) C->D E Acquire 13C Spectrum (512-2048 scans) C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integrate (1H) & Assign Peaks G->H

Diagram 1. Standard workflow for acquiring high-resolution NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying key functional groups based on their vibrational frequencies. For this molecule, the carboxylic acid group will produce the most dominant and characteristic signals.

Predicted IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): This is the most recognizable feature. An extremely broad absorption band is expected from ~3300 cm⁻¹ down to ~2500 cm⁻¹ .[7][8][9][10] The exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond vibrational energies.[7] This band will typically overlap with the C-H stretching region.

  • C-H Stretch (Alkyl): Absorptions corresponding to the sp³ C-H stretches of the isopropyl group will appear just below 3000 cm⁻¹, likely between 2980-2870 cm⁻¹ . These may appear as shoulders on the broad O-H band.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is predicted in the range of 1725-1700 cm⁻¹ .[9][11] This intense peak is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.

  • C=N and C=C Stretch (Oxazole Ring): The aromatic ring stretches will produce medium to weak intensity bands in the 1600-1450 cm⁻¹ region. A band around ~1540 cm⁻¹ can be attributed to the oxazole ring stretch.[3]

  • C-O Stretch (Carboxylic Acid): A strong band associated with the C-O single bond stretch of the carboxylic acid is expected between 1320-1210 cm⁻¹ .[7][12]

  • O-H Bend (Carboxylic Acid): A broad, medium-intensity peak corresponding to the out-of-plane O-H bend is often observed around 960-900 cm⁻¹ .[7]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Scan the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

IR Acquisition Workflow Diagram

IR_Workflow A Clean ATR Crystal B Run Background Scan (Atmosphere) A->B C Place Sample (1-2 mg) on Crystal B->C D Apply Pressure Arm C->D E Acquire Spectrum (16-32 Scans) D->E F Clean Crystal E->F

Diagram 2. Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 155 . In carboxylic acids, this peak can sometimes be weak or absent due to facile fragmentation.[13]

  • Key Fragmentation Pathways:

    • Loss of Isopropyl Group: A significant fragment may be observed at m/z = 112 due to the loss of the isopropyl radical (•C₃H₇, mass = 43). This results from the cleavage of the C5-isopropyl bond.

    • Loss of Carboxyl Group: Fragmentation can occur via loss of the carboxylic acid group. Loss of •COOH (mass = 45) would yield a fragment at m/z = 110 .

    • Formation of Acylium Ion: Cleavage of the bond between the oxazole ring and the carboxylic carbon can lead to the formation of an acylium ion [M - •OH]⁺ at m/z = 138 or the oxazole ring cation [M - •COOH]⁺ at m/z = 110 .

    • Ring Fragmentation: Oxazole rings themselves can undergo complex fragmentation. Common pathways involve the loss of CO or HCN, leading to smaller fragments.[14]

Proposed Fragmentation Pathway

MS_Fragmentation M [C₇H₉NO₃]⁺˙ m/z = 155 (Molecular Ion) F1 [C₄H₃NO₃]⁺ m/z = 112 M->F1 - •C₃H₇ F2 [C₆H₈NO]⁺ m/z = 110 M->F2 - •COOH F3 [C₇H₈NO₂]⁺ m/z = 138 M->F3 - •OH

Diagram 3. Plausible EI fragmentation pathways for the target molecule.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will cause ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Summary of Predicted Spectroscopic Data

The following table consolidates the predicted key data points for the unambiguous identification of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Technique Signal Predicted Value / Range Assignment and Rationale
¹H NMR Singlet (broad)δ 10.0 - 13.0 ppm-COOH; Acidic proton, H-bonding.
Singlet (sharp)δ 7.9 - 8.5 ppmOxazole C2-H; Aromatic proton.
Septetδ 3.0 - 3.5 ppmIsopropyl -CH; Coupled to 6 methyl protons.
Doubletδ 1.2 - 1.5 ppmIsopropyl -CH₃; Coupled to 1 methine proton.
¹³C NMR Carbonylδ 165 - 175 ppm-COOH; Deshielded carbonyl carbon.
Aromatic Cδ 155 - 165 ppmOxazole C5; Attached to isopropyl group.
Aromatic C-Hδ 145 - 155 ppmOxazole C2; Attached to proton.
Aromatic Cδ 125 - 135 ppmOxazole C4; Attached to carboxyl group.
Alkyl CHδ 25 - 30 ppmIsopropyl -CH.
Alkyl CH₃δ 20 - 25 ppmIsopropyl -CH₃.
IR O-H Stretch3300 - 2500 cm⁻¹ (very broad)-COOH; Strong intermolecular H-bonding.
C=O Stretch1725 - 1700 cm⁻¹ (strong, sharp)-COOH; Carbonyl of H-bonded dimer.
Ring Stretches1600 - 1450 cm⁻¹ (medium)C=N, C=C of oxazole ring.
C-O Stretch1320 - 1210 cm⁻¹ (strong)C-O of carboxylic acid.
MS (EI) Molecular Ion (M⁺)m/z = 155Molecular weight of C₇H₉NO₃.
Fragmentm/z = 112[M - C₃H₇]⁺; Loss of isopropyl group.
Fragmentm/z = 110[M - COOH]⁺; Loss of carboxyl group.

Conclusion

This guide provides a detailed predictive analysis for the spectroscopic characterization of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. By leveraging established principles, the expected NMR, IR, and MS data have been outlined. The combination of a broad O-H and sharp C=O stretch in the IR, the distinct isopropyl and oxazole signals in the NMR, and a molecular ion at m/z 155 in the mass spectrum will collectively serve as a robust fingerprint for structural confirmation. The provided protocols offer a standardized approach for researchers to obtain this critical data, facilitating progress in synthetic chemistry and drug development.

References

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (2021). Carbon-13 nuclear magnetic resonance spectra of oxazoles. University of Groningen Research Portal. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Trimarco, L., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • The Pharma Innovation. (2018). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. The Pharma Innovation. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Perrine, Z., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. [Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry & Biochemistry. [Link]

  • Bala, S., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica. [Link]

  • LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Oxazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone scaffold in medicinal chemistry. Its derivatives, particularly oxazole carboxylic acids, are integral to a vast array of biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive overview of the historical discovery of oxazoles and traces the evolution of their synthetic methodologies. We will explore the foundational classical syntheses, delve into the transformative impact of modern strategies like the van Leusen reaction, and culminate with the latest advancements enabling the direct synthesis of oxazoles from carboxylic acids. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for professionals engaged in heterocyclic chemistry and drug discovery.

The Genesis of a Privileged Scaffold: Early Discovery and Significance

The story of the oxazole ring begins in the 19th century, with the first synthesis of an oxazole derivative being recorded in the 1800s[1][2]. However, the field of oxazole chemistry gained significant momentum during World War II as part of the intensive research efforts surrounding penicillin, which was initially thought to contain an oxazole core[2]. The parent, unsubstituted oxazole molecule, a liquid with a boiling point of 69.5 °C, was first synthesized in 1947[1][3].

Oxazoles are weakly basic, with the conjugate acid of the parent ring having a pKa of 0.8, significantly lower than that of imidazole (pKa ≈ 7)[3]. This electronic nature influences their reactivity and interactions in biological systems. While the unsubstituted ring is rare in nature, substituted oxazoles are abundant in natural products isolated from marine invertebrates and microorganisms, showcasing a diverse range of potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][4]. This inherent bioactivity has cemented the oxazole framework as a "privileged scaffold" in drug development, driving chemists to devise ever more efficient and versatile synthetic routes.

The Classical Era: Foundational Synthetic Strategies

The initial exploration of oxazole chemistry was defined by a set of robust, named reactions that became the bedrock for subsequent innovation. These methods, while sometimes limited by harsh conditions or narrow substrate scope, established the fundamental principles of oxazole ring construction.

The Robinson-Gabriel Synthesis

One of the most classic routes is the Robinson-Gabriel synthesis, which constructs the oxazole ring through the cyclization and dehydration of a 2-acylamino ketone[3][5]. The reaction is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentachloride[5].

  • Causality: This method directly leverages a pre-formed amide bond and an adjacent ketone to form the N-C=C-O linkage of the oxazole. The choice of a strong acid is critical to catalyze the intramolecular cyclization by protonating the ketonic oxygen, making the carbon more electrophilic, and to subsequently drive the dehydration of the resulting oxazoline intermediate to the aromatic oxazole.

The Fischer Oxazole Synthesis

The Fischer synthesis provides an alternative pathway, reacting a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid[6]. This method efficiently assembles the oxazole from two different carbonyl-derived components.

Other Foundational Methods

Several other classical reactions have contributed to the oxazole synthesis toolkit, including:

  • Reaction of α-haloketones with primary amides [5][6].

  • The Dakin-West reaction [7].

  • The Cornforth rearrangement , a thermal process where a 4-acyloxazole rearranges, swapping the acyl group and the C5 substituent[3][6].

These early methods were instrumental but often required forcing conditions and had limited functional group tolerance, prompting the search for milder and more general protocols.

The Modern Revolution: Versatility and Efficiency

The latter half of the 20th century witnessed the development of powerful new reactions that revolutionized oxazole synthesis, offering milder conditions, broader applicability, and greater control over substitution patterns.

The Van Leusen Oxazole Synthesis: A Paradigm Shift

A major breakthrough occurred in 1972 when van Leusen and colleagues reported a novel, one-pot strategy for synthesizing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC)[7]. This reaction quickly became one of the most convenient and widely used methods for preparing the oxazole core due to its operational simplicity, mild conditions, and the stability of the key reagent, TosMIC[7].

  • Expertise & Causality: The success of the van Leusen reaction hinges on the unique reactivity of TosMIC. The tosyl group acts as both an electron-withdrawing group to facilitate the initial deprotonation and a good leaving group in the final elimination step. The isocyanide carbon is a potent nucleophile that attacks the aldehyde. The reaction proceeds through a sequence of nucleophilic addition, cyclization, and elimination of p-toluenesulfinic acid to yield the aromatic oxazole. The choice of a base (often potassium carbonate or a resin) is crucial for the initial deprotonation of TosMIC, initiating the entire cascade[8].

  • Setup: To a stirred solution of an aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, THF) at room temperature, add tosylmethylisocyanide (TosMIC) (1.1 mmol).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5 mmol), to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) for several hours (typically 2-8 h), monitoring progress by Thin Layer Chromatography (TLC)[1][7].

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-substituted oxazole.

VanLeusen_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification Aldehyde Aldehyde (R-CHO) ReactionVessel One-Pot Reaction (Methanol, RT to 50°C) Aldehyde->ReactionVessel TosMIC TosMIC TosMIC->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 5-Substituted Oxazole Purification->Product

Caption: General workflow for the Van Leusen oxazole synthesis.

Direct Synthesis from Carboxylic Acids: The Modern Frontier

While methods like the van Leusen synthesis are powerful, they do not directly utilize one of the most abundant and stable functional groups in organic chemistry: the carboxylic acid. Developing a direct, single-step conversion of carboxylic acids to oxazoles has been a significant goal, as it would streamline synthetic routes considerably[9].

Recently, highly efficient methods have emerged to address this challenge. One notable strategy involves the in-situ activation of a carboxylic acid with a triflylpyridinium reagent[9]. This generates a highly reactive acylpyridinium salt, which is then trapped by an isocyanoacetate or TosMIC to forge the oxazole ring[9].

  • Trustworthiness & Self-Validation: This protocol is robust because it transforms the relatively unreactive carboxylate into a potent electrophile under mild conditions. The formation of the stable pyridine byproduct and triflate salts provides a thermodynamic driving force for the reaction. The method's broad substrate scope, including its successful application to the late-stage functionalization of complex bioactive molecules, validates its utility and functional group tolerance[9].

  • Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), an isocyanide (e.g., ethyl isocyanoacetate, 1.2 equiv), and a base (e.g., DMAP, 2.5 equiv) in a dry solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to 0 °C and add the triflylpyridinium reagent (1.5 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue via flash chromatography to obtain the desired 4,5-disubstituted oxazole[9].

Direct_Synthesis_Pathway CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate In Situ Activation: Acylpyridinium Salt CarboxylicAcid->ActivatedIntermediate TriflylReagent Triflylpyridinium Reagent TriflylReagent->ActivatedIntermediate Isocyanide Isocyanide (e.g., TosMIC) Cyclization Nucleophilic Attack & Intramolecular Cyclization Isocyanide->Cyclization Base Base (DMAP) Base->ActivatedIntermediate ActivatedIntermediate->Cyclization Product Substituted Oxazole Cyclization->Product

Caption: Key steps in the direct synthesis from a carboxylic acid.

Comparative Analysis of Key Synthetic Methodologies

The evolution of synthetic strategies provides researchers with a diverse toolkit. The choice of method depends on factors like starting material availability, desired substitution pattern, and required reaction scale.

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Robinson-Gabriel 2-Acylamino ketonesH₂SO₄, PCl₅, POCl₃Foundational, good for certain substitution patterns.Harsh conditions, limited functional group tolerance.[5]
Van Leusen Aldehydes, TosMICK₂CO₃ or other mild basesMild conditions, operational simplicity, broad scope.[7]Primarily yields 5-substituted oxazoles.
Direct from Carboxylic Acid Carboxylic acids, IsocyanidesTriflylpyridinium reagent, DMAPUses readily available starting materials, single step, excellent scope.[9]Requires stoichiometric activating agent.

Conclusion: A Future-Forward Perspective

The journey from the early, harsh methods of oxazole synthesis to today's elegant, single-step transformations directly from carboxylic acids illustrates a core theme in organic chemistry: the relentless pursuit of efficiency, generality, and mildness. Oxazole carboxylic acids and their derivatives are more accessible than ever, empowering medicinal chemists to explore new chemical space and accelerate the drug discovery pipeline[4][10]. Future innovations will likely focus on catalytic and green chemistry approaches, such as employing reusable catalysts or photoredox-mediated reactions, to further enhance the sustainability and power of oxazole synthesis[1][8].

References

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

  • Title: Oxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Oxazole.pdf Source: CUTM Courseware URL: [Link]

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Reactions of Oxazoles Source: ResearchGate URL: [Link]

Sources

Exploratory

Whitepaper: A Deep Dive into the Therapeutic Targeting Potential of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid

Executive Summary The 1,3-oxazole heterocycle is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous clinically approved drugs.[1][2] Its unique electronic and structural properties allow f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole heterocycle is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous clinically approved drugs.[1][2] Its unique electronic and structural properties allow for versatile interactions with a wide range of biological targets, leading to diverse pharmacological activities including anti-inflammatory, anticancer, and antidiabetic effects.[3][4] This guide focuses on a specific, promising derivative: 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid . While direct literature on this exact molecule is nascent, a robust analysis of its structural analogues provides a powerful predictive framework for identifying its most probable and impactful therapeutic targets.

This document synthesizes existing knowledge on the oxazole-carboxylic acid pharmacophore to propose and validate three primary therapeutic axes for investigation: (1) Cyclooxygenase (COX) Inhibition for anti-inflammatory applications, (2) Peroxisome Proliferator-Activated Receptor (PPAR) modulation for metabolic diseases, and (3) Viral Protease Inhibition as an emerging area of interest. For each proposed target, we provide the scientific rationale, a deep dive into the relevant signaling pathways, and detailed, field-proven experimental workflows for target validation.

The Compound: Structure and Rationale

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a five-membered heterocyclic compound characterized by an oxazole ring, a carboxylic acid group at position 4, and an isopropyl group at position 5.

PropertyValueSource
IUPAC Name 5-isopropyloxazole-4-carboxylic acid[5]
CAS Number 89006-96-2[5]
Molecular Formula C₇H₉NO₃[5]
Molecular Weight 155.15 g/mol [5]
SMILES O=C(C1=C(C(C)C)OC=N1)O[5]

The key pharmacophoric features are:

  • The Oxazole Ring: A bioisostere for other aromatic and heterocyclic systems, providing a rigid scaffold for substituent orientation and participating in π-π stacking and other non-covalent interactions.[2]

  • The Carboxylic Acid Moiety: A critical functional group, often acting as a hydrogen bond donor and acceptor. In many analogues, this group anchors the molecule within the active site of its target enzyme, forming crucial interactions with key residues like lysine or arginine.[1]

  • The Isopropyl Group: A moderately lipophilic substituent that can influence the compound's pharmacokinetic properties and fit within hydrophobic pockets of target proteins.

The rationale for investigating this molecule is grounded in the success of structurally related compounds, most notably the FDA-approved non-steroidal anti-inflammatory drug (NSAID), Oxaprozin, which also features an oxazole core.[1][3]

Primary Therapeutic Axis: Cyclooxygenase (COX) Inhibition

Scientific Rationale

The most direct hypothesis for the mechanism of action of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is the inhibition of cyclooxygenase (COX) enzymes. The structural similarity to Oxaprozin, a known COX inhibitor, is a strong starting point.[1] Oxaprozin's pharmacological effects stem from its inhibition of COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins, crucial mediators of inflammation and pain.[1] Derivatives of oxazole have been repeatedly shown to selectively inhibit COX-1/2.[1]

The COX Pathway in Inflammation

COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further processed by tissue-specific synthases into various prostanoids, including prostaglandins (PGE2, PGD2) and thromboxane (TXA2), which drive the inflammatory response, causing vasodilation, pain sensitization, and fever. Inhibition of COX enzymes blocks this entire cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) MembranePhospholipids->ArachidonicAcid Stimulus PLA2 COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxane (TXA2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Compound 5-(Propan-2-yl)-1,3-oxazole- 4-carboxylic acid Compound->COX_Enzymes Inhibition PLA2 PLA2

Caption: Proposed inhibition of the COX pathway.
Experimental Workflow: COX Inhibition Validation

A self-validating system to confirm COX-1/2 inhibition involves a primary enzymatic screen followed by a cell-based assay to confirm potency in a physiological context.

COX_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_conclusion Conclusion A1 Primary Screen: COX-1/2 Enzymatic Assay A2 Determine IC50 Values (Colorimetric or Fluorometric) A1->A2 A3 Selectivity Index Calculation (IC50 COX-1 / IC50 COX-2) A2->A3 C1 Confirm On-Target Activity A3->C1 B1 Cell Model: LPS-stimulated RAW 264.7 Macrophages B2 Measure PGE2 Production (ELISA Assay) B1->B2 B3 Determine Cellular IC50 B2->B3 B3->C1

Caption: Workflow for validating COX inhibition.

Protocol: COX Inhibitor Screening Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid) at various concentrations. Prepare a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Enzyme Incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add 10 µL of the test compound dilutions (or control) to the wells. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the reaction.

  • Develop and Read: After 2 minutes, add 50 µL of a saturated stannous chloride (SnCl₂) solution to stop the reaction and develop the color. Read the absorbance at 590 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Secondary Therapeutic Axis: PPAR Modulation

Scientific Rationale

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating metabolism. Several oxazole-containing compounds, particularly those with α-alkoxy-phenylpropanoic acid side chains, have been identified as potent PPARα/γ dual agonists.[6] The carboxylic acid is a key feature for binding. Given that PPARs are critical targets for type 2 diabetes and dyslipidemia, 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a candidate for investigation as a metabolic modulator.

PPAR Signaling Pathway

PPARs exist as three subtypes: α, δ (also known as β), and γ. Upon binding to a ligand (like our test compound), the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, activating their transcription.

  • PPARγ: Primarily expressed in adipose tissue; a master regulator of adipogenesis and enhances insulin sensitivity.

  • PPARα: Highly expressed in the liver; controls fatty acid oxidation.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Oxazole Ligand PPAR PPARα/γ Compound->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Activates

Caption: Ligand activation of the PPAR signaling pathway.
Experimental Workflow: PPAR Agonist Validation

A robust workflow for identifying PPAR agonists involves a cell-based reporter assay followed by a target gene expression analysis.

Protocol: Luciferase Reporter Gene Assay

  • Cell Culture and Transfection: Culture HEK293T cells (or a similar easily transfectable line). Co-transfect the cells with two plasmids:

    • An expression vector for the full-length human PPARγ (or PPARα).

    • A reporter plasmid containing a luciferase gene downstream of a PPRE sequence.

  • Compound Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Treat the cells with serial dilutions of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. Include a known PPAR agonist (e.g., Rosiglitazone) as a positive control and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability if necessary (e.g., using a parallel MTS assay). Plot the fold-change in luminescence versus compound concentration and fit the data to determine the EC₅₀ value.

Follow-up Validation: qPCR for Target Gene Expression

  • To confirm that the compound engages the pathway in a more physiologically relevant cell type, treat 3T3-L1 adipocytes with the compound at its EC₅₀ concentration.

  • After 24 hours, extract total RNA and perform quantitative real-time PCR (qPCR) to measure the expression of known PPARγ target genes, such as aP2 (FABP4) and LPL (Lipoprotein Lipase).

  • A significant upregulation of these genes provides strong, self-validating evidence of on-target PPAR agonism.

Exploratory Axis: Antiviral Protease Inhibition

Recent studies have highlighted that heterocyclic compounds, including oxadiazole derivatives with aryl carboxylic acid moieties, can act as inhibitors of viral proteases like the Papain-Like Protease (PLpro) of SARS-CoV-2.[7] These proteases are essential for viral replication, making them attractive antiviral targets. The core structure of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid shares features with these identified inhibitors, warranting exploratory screening.

Validation Approach: A high-throughput screen using a FRET-based enzymatic assay for the specific viral protease (e.g., SARS-CoV-2 PLpro) would be the initial step. Hits would then be validated for antiviral activity in a cell-based viral replication assay.

Conclusion and Future Directions

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a molecule of significant therapeutic potential, strategically positioned at the intersection of proven and emerging pharmacology. Based on robust evidence from its structural class, the most promising therapeutic avenues are:

  • Primary Target - COX Inhibition: High probability of success for developing novel anti-inflammatory agents.

  • Secondary Target - PPAR Modulation: Strong potential for applications in metabolic disorders like type 2 diabetes.

  • Exploratory Target - Viral Proteases: A high-risk, high-reward area that could yield novel antiviral candidates.

The immediate next steps should involve the execution of the in vitro and cell-based validation workflows detailed in this guide. Positive results would warrant progression to lead optimization, where the isopropyl and other positions on the oxazole ring can be modified to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by eventual in vivo efficacy studies in relevant disease models.

References

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Bentham Science. (n.d.).
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid.
  • National Center for Biotechnology Information. (2019).
  • Springer. (n.d.).
  • AChemBlock. (n.d.). 5-Isopropyl-oxazole-4-carboxylic acid 97%.
  • IJMPR. (n.d.).

Sources

Foundational

Physicochemical properties of 5-isopropyloxazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyloxazole-4-carboxylic Acid Introduction: The Strategic Importance of a Versatile Heterocycle In the landscape of modern medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyloxazole-4-carboxylic Acid

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the oxazole ring system is a privileged structure, conferring a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities to molecules. 5-Isopropyloxazole-4-carboxylic acid is a key exemplar of this class, representing a versatile building block for the synthesis of more complex molecular architectures. Its utility is rooted in its specific physicochemical properties, which dictate its reactivity, solubility, and ultimately, its suitability for various applications, from drug discovery intermediates to functional materials.[1][2] For instance, the closely related analog, 5-methylisoxazole-4-carboxylic acid, is a known intermediate in the synthesis of the antirheumatic drug Leflunomide, highlighting the pharmaceutical relevance of this structural class.[3][4]

This guide provides an in-depth analysis of the core physicochemical properties of 5-isopropyloxazole-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its empirical behavior. We will explore its molecular identity, delve into its key acidic and lipophilic characteristics, and provide robust, field-proven experimental protocols for their accurate determination.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. 5-Isopropyloxazole-4-carboxylic acid is a disubstituted oxazole, featuring an isopropyl group at the 5-position and a carboxylic acid at the 4-position. This arrangement dictates its electronic distribution, steric profile, and potential for intermolecular interactions.

Caption: Chemical structure of 5-isopropyloxazole-4-carboxylic acid.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name 5-isopropyloxazole-4-carboxylic acid [5]
CAS Number 89006-96-2 [5]
Molecular Formula C₇H₉NO₃ [5]
Molecular Weight 155.15 g/mol [5]
SMILES O=C(C1=C(C(C)C)OC=N1)O [5]

| Appearance | White solid |[5] |

Fundamental Physicochemical Properties: A Quantitative Overview

The utility of a chemical entity in drug development is profoundly influenced by a triad of properties: acidity (pKa), lipophilicity (logP), and solubility. These parameters govern how a molecule will behave in both in vitro assays and in vivo systems, impacting everything from target binding to absorption, distribution, metabolism, and excretion (ADME).

Table 2: Summary of Physicochemical Properties

Property Value Status Rationale / Significance
Melting Point (°C) Data not available Experimental Defines purity, solid-state stability, and aids in salt selection. The related 5-methyl analog melts at 144-148 °C.
pKa Data not available Experimental Governs the ionization state at physiological pH (7.4), which is critical for solubility, permeability, and target interaction.
logP Data not available Experimental Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance.

| Aqueous Solubility | Data not available | Experimental | Determines dissolution rate and bioavailability; crucial for formulation development. Related isoxazoles show limited aqueous solubility.[2] |

Acidity (pKa): The Ionization Gatekeeper

The carboxylic acid moiety makes 5-isopropyloxazole-4-carboxylic acid an acidic compound. Its pKa value quantifies the strength of this acidity. At a pH below the pKa, the molecule will be predominantly in its neutral, protonated form. At a pH above the pKa, it will exist primarily as the anionic carboxylate. This equilibrium is fundamental to its biological behavior.

Causality and Expert Insight: The acidity of the carboxylic acid is modulated by the electronic properties of the oxazole ring. As an electron-withdrawing heterocycle, the oxazole ring stabilizes the conjugate base (carboxylate) through induction, thereby increasing the acidity (i.e., lowering the pKa) compared to a simple aliphatic carboxylic acid. Understanding this precise pKa value is non-negotiable for predicting its behavior in buffered biological media and for designing appropriate formulation strategies.

Lipophilicity (logP): Balancing Water and Fat Affinity

The octanol-water partition coefficient (logP) is the industry standard for measuring a compound's lipophilicity or hydrophobicity.[6] It is the ratio of a compound's concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[7]

Causality and Expert Insight: 5-Isopropyloxazole-4-carboxylic acid possesses a structural dichotomy. The isopropyl group is a classic lipophilic feature that favors partitioning into nonpolar environments like cell membranes. Conversely, the carboxylic acid and the heteroatoms of the oxazole ring are polar, hydrophilic groups that prefer aqueous environments. The final logP value represents the integrated effect of these opposing forces. A balanced logP is often a hallmark of successful drug candidates, allowing for sufficient aqueous solubility for formulation while retaining enough lipophilicity to cross biological membranes. For ionizable molecules like this one, the distribution coefficient (logD) at a specific pH (typically 7.4) is often more biologically relevant than the logP of the neutral species alone.[8]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, physicochemical parameters must be determined using validated, reproducible methods. The following sections detail standard operating procedures for the characterization of 5-isopropyloxazole-4-carboxylic acid.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a function of the volume of added titrant (a strong base), allowing for the precise determination of the acid's half-neutralization point, which corresponds to the pKa.[9]

Workflow: pKa Determination via Potentiometric Titration

Caption: Workflow for determining pKa using potentiometric titration.

Step-by-Step Methodology:

  • System Preparation: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a controlled temperature (e.g., 25 °C).

  • Analyte Solution: Accurately weigh approximately 5-10 mg of 5-isopropyloxazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect on the pKa must be noted.

  • Titration: Place the pH electrode in the stirred analyte solution. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the inflection point of the curve) has been added.

Trustworthiness Check: The protocol's integrity is maintained by using a calibrated pH meter, standardized titrant, and temperature control. Running a blank titration (titrating the solvent alone) allows for correction of any solvent-related effects.[9]

Protocol: Determination of logP by Shake-Flask HPLC Method

The "gold standard" shake-flask method directly measures the partitioning of the compound between n-octanol and water.[10]

Workflow: logP Determination via Shake-Flask Method

Caption: Workflow for determining logP using the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for logD) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 5-isopropyloxazole-4-carboxylic acid in the pre-saturated n-octanol at a concentration that can be accurately measured by HPLC-UV (e.g., 1 mg/mL).

  • Partitioning: Combine equal volumes of the n-octanol stock solution and the pre-saturated aqueous phase in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method against a standard curve.

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]

Trustworthiness Check: This method is self-validating by ensuring mass balance; the total amount of compound recovered from both phases should equal the initial amount. The use of a validated, linear HPLC method for quantification is critical for accuracy.

Protocol: Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, in the presence of excess solid. The shake-flask method is the definitive technique for this measurement.[11]

Step-by-Step Methodology:

  • System Setup: Add an excess amount of solid 5-isopropyloxazole-4-carboxylic acid to a vial containing the desired aqueous medium (e.g., deionized water or pH 7.4 buffer). "Excess" means that undissolved solid is clearly visible.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is achieved.[11] Some protocols may use a brief heating step to accelerate dissolution, followed by cooling and seeding to ensure the stable crystal form precipitates.[12]

  • Sample Preparation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or LC-MS.

  • Result Reporting: The determined concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

Trustworthiness Check: The key to this protocol is ensuring true equilibrium. This can be verified by taking measurements at multiple time points (e.g., 24h, 48h, 72h); the solubility value should plateau. The presence of excess solid throughout the experiment is mandatory.

Conclusion

5-Isopropyloxazole-4-carboxylic acid is a molecule of significant potential, whose utility is fundamentally governed by its physicochemical properties. Its acidic nature, dictated by the carboxylic acid and modulated by the oxazole ring, and its lipophilicity, a balance between its polar core and nonpolar isopropyl substituent, are the primary determinants of its behavior in chemical and biological systems. While specific experimental data for this compound is not widely published, this guide provides the essential theoretical framework and robust experimental protocols necessary for its thorough characterization. By applying these validated methods, researchers and drug developers can generate the high-quality data needed to unlock the full potential of this versatile heterocyclic building block, enabling rational design and accelerating the development of novel therapeutics and materials.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid". PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4962165, 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid". PubChem. [Link]

  • ChemSynthesis. "2-isopropyl-1,3-oxazole-4-carboxylic acid". ChemSynthesis. [Link]

  • Bhattachar, S. N., et al. "Determination of aqueous solubility by heating and equilibration: A technical note". The AAPS Journal. [Link]

  • Huesgen, A.G. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System". Agilent Technologies. [Link]

  • Stasser, J. P., et al. "Development of Methods for the Determination of pKa Values". Critical Reviews in Analytical Chemistry. [Link]

  • Hrovat, Mirko, et al. "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide".
  • Wang, J., et al. "Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method". Journal of Chemical Information and Modeling. [Link]

  • Samide, M. J. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited". Journal of Chemical Education. [Link]

  • Yalkowsky, S. H., et al. "Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies". American Pharmaceutical Review. [Link]

  • Chemistry LibreTexts. "pH measurement and determination of pKa value". Chemistry LibreTexts. [Link]

  • Sygnature Discovery. "Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic". Sygnature Discovery. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13545117, 5-isopropyl-3-phenylisoxazole-4-carboxylic acid". PubChem. [Link]

  • ACD/Labs. "LogP—Making Sense of the Value". Advanced Chemistry Development. [Link]

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Savjani, K. T., et al. "Experimental and Computational Methods Pertaining to Drug Solubility". ResearchGate. [Link]

  • Gunturu, K. C., et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids". The Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. "5-Methylisoxazole-4-carboxylic acid". ResearchGate. [Link]

  • University of Louisiana Monroe. "Experiment # 11: Spectroscopic determination of indicator pKa". ULM. [Link]

  • Takami, T., et al. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Reddit. "carboxylic acid solubility + TLC". r/chemhelp. [Link]

  • Lead Sciences. "5-Isopropyl-3-methylisoxazole-4-carboxylic acid". Lead Sciences. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Foreword: The Critical Role of Physicochemical Characterization in Drug Development In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical of these are the intrinsic physicochemical properties of the molecule, which dictate its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide focuses on a specific NCE, 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, providing a comprehensive framework for the evaluation of two of its most pivotal characteristics: solubility and stability. For researchers, scientists, and drug development professionals, understanding these parameters is not merely a regulatory requirement but a fundamental necessity for rational drug design and successful clinical translation. Low aqueous solubility is a major hurdle in formulation development, with over 40% of NCEs being practically insoluble in water, which can lead to poor oral bioavailability.[1] This guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering the reader to design and interpret robust experimental protocols.

Molecular Profile of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

The subject of this guide is a heterocyclic compound featuring an oxazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid at the 4-position. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a common scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[2] The presence of both a lipophilic isopropyl group and a hydrophilic, ionizable carboxylic acid suggests a molecule with potentially complex solubility behavior, influenced by pH and the polarity of the solvent. The carboxylic acid functionality is a key determinant of its reactivity and solubility characteristics.[3]

The oxazole ring itself is an aromatic system, but its stability can be influenced by its substituents.[4][5] Notably, oxazoles with a 4-carboxy substituent can be susceptible to degradation pathways such as hydrolytic ring-opening and decarboxylation, a critical consideration for stability assessment.[6]

Comprehensive Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract, thereby influencing its bioavailability.[1] A thorough understanding of the solubility profile of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid across a range of physiologically relevant conditions is therefore paramount.

Theoretical Underpinnings of Solubility

Solubility is defined by the IUPAC as the analytical composition of a saturated solution, expressed as the proportion of a designated solute in a designated solvent.[1] For pharmaceutical applications, aqueous solubility is of primary interest. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with high solubility defined as the highest dose strength being soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1]

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements to provide a comprehensive picture of the compound's behavior.[7]

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. The traditional and most reliable method for its determination is the shake-flask method .[8]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1 to 7.5 to simulate the gastrointestinal tract. Additionally, prepare biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF and FeSSIF) to better mimic in vivo conditions.[9][]

  • Sample Preparation: Add an excess of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid to vials containing each of the prepared media. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This is often 24 to 48 hours, but the time to reach equilibrium should be experimentally determined.[8]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic or solvate transformations during the experiment.

Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous medium.[7] It is a high-throughput method often used in early drug discovery for rank-ordering compounds.[7]

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in a microplate format.

  • Aqueous Addition: Add a buffered aqueous solution to each well and mix.

  • Precipitation Detection: Measure the turbidity of each well using a laser nephelometer. The point at which precipitation is first observed is the kinetic solubility.[11]

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

Medium pH Temperature (°C) Solubility (µg/mL) Method
0.1 N HCl1.237[Data]Shake-Flask
Acetate Buffer4.537[Data]Shake-Flask
Phosphate Buffer6.837[Data]Shake-Flask
Phosphate Buffer7.437[Data]Shake-Flask
Simulated Gastric Fluid (SGF)1.637[Data]Shake-Flask
FaSSIF6.537[Data]Shake-Flask
FeSSIF5.037[Data]Shake-Flask
Phosphate Buffer7.425[Data]Kinetic

A diagram illustrating the workflow for solubility determination is provided below.

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (Nephelometry) thermo_start Excess Compound + Buffer thermo_equilibrate Equilibrate (24-48h) thermo_start->thermo_equilibrate thermo_separate Centrifuge & Filter thermo_equilibrate->thermo_separate thermo_quantify HPLC Analysis thermo_separate->thermo_quantify thermo_solid Solid-State Analysis (XRPD/DSC) thermo_separate->thermo_solid kinetic_start DMSO Stock Solution kinetic_dilute Serial Dilution kinetic_start->kinetic_dilute kinetic_add Add Aqueous Buffer kinetic_dilute->kinetic_add kinetic_measure Measure Turbidity kinetic_add->kinetic_measure

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

In-depth Stability Profiling

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12] These studies are crucial for establishing a re-test period for the API and recommended storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which in turn helps in the development of stability-indicating analytical methods and to understand the degradation pathways of the molecule.[13][14]

Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid in appropriate solvents.

  • Stress Conditions: Expose the samples to a variety of stress conditions as outlined in ICH guidelines.[15] The goal is to achieve 5-20% degradation of the active ingredient.[15]

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[16]

    • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[16]

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method must be capable of separating the intact drug from all degradation products.[17][18][19]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and degradants.

  • Mass Balance: Ensure that the sum of the assay of the parent drug and the levels of all degradation products is close to 100%.

G cluster_stress Stress Conditions start Drug Substance Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Degradant Identification (LC-MS) analysis->identification

Sources

Protocols & Analytical Methods

Method

The Emerging Potential of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutics.[3] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2] This guide focuses on a specific, yet promising derivative: 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid . While direct extensive research on this particular molecule is emerging, its structural features—a lipophilic isopropyl group at the 5-position and a crucial carboxylic acid moiety at the 4-position—suggest significant potential in several therapeutic areas.

The carboxylic acid group, in particular, is a key pharmacophore in over 450 marketed drugs, prized for its ability to form strong electrostatic and hydrogen bond interactions with biological targets.[4] However, it can also present challenges related to metabolic instability and poor membrane permeability.[4][5] Understanding the applications of this molecule, therefore, also involves considering strategies for its optimization, such as bioisosteric replacement.[4][6][7][8]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing inferred applications based on robust data from structurally related compounds, along with detailed protocols for its synthesis and biological evaluation.

Part 1: Synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid

The synthesis of 5-substituted-1,3-oxazole-4-carboxylic acids can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a β-ketoester with an appropriate amide, followed by cyclization. The following protocol is an adapted and optimized procedure for the specific synthesis of the title compound.

Protocol 1: Synthesis via Condensation and Cyclization

This protocol outlines a two-step process starting from commercially available reagents.

Step 1: Synthesis of Ethyl 2-(isobutyrylamino)-3-methyl-3-oxobutanoate

  • Reagents and Materials:

    • Ethyl 2-methyl-3-oxobutanoate

    • Isobutyramide

    • p-Toluenesulfonic acid (catalyst)

    • Toluene

    • Dean-Stark apparatus

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 2-methyl-3-oxobutanoate (1.0 eq), isobutyramide (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Add toluene to the flask to create a 0.5 M solution.

    • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

    • Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Cyclization to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid ethyl ester

  • Reagents and Materials:

    • Ethyl 2-(isobutyrylamino)-3-methyl-3-oxobutanoate (from Step 1)

    • Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

    • Pyridine (as solvent and acid scavenger)

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography.

Step 3: Hydrolysis to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

  • Reagents and Materials:

    • 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid ethyl ester (from Step 2)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

  • Procedure:

    • Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC shows complete conversion.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Part 2: Inferred Medicinal Chemistry Applications

Based on extensive literature on structurally similar oxazole and isoxazole derivatives, the following therapeutic applications are proposed for 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.

Application 1: Anti-inflammatory Agent

Scientific Rationale: Inflammation is a biological response mediated by various enzymes and signaling pathways.[9] Key enzymes in the inflammatory cascade include cyclooxygenases (COX-1 and COX-2).[9][10] Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes.[9][10] Several studies have identified 4,5-diaryloxazole derivatives as potent and selective COX-2 inhibitors.[11][12] The general structure of these inhibitors often includes a central heterocyclic ring and appropriate substituents that fit into the active site of the COX-2 enzyme. The carboxylic acid moiety, or a bioisostere, is often crucial for binding to the active site. It is hypothesized that 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid could act as a selective COX-2 inhibitor, with the isopropyl group occupying a hydrophobic pocket and the carboxylic acid interacting with key residues in the enzyme's active site.

Mechanism of Action Pathway:

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Molecule 5-(Propan-2-yl)-1,3-oxazole -4-carboxylic acid Molecule->COX2 Inhibition

Caption: Inferred mechanism of anti-inflammatory action.

Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to evaluate the inhibitory activity and selectivity of the title compound against COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric or colorimetric COX activity assay kit

    • Test compound: 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

    • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

    • 96-well microplates

    • Plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.

    • Add serial dilutions of the test compound or reference inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a specified time (e.g., 10 minutes) at 37 °C.

    • Stop the reaction and measure the product formation (e.g., Prostaglandin G2) using the detection reagent provided in the kit.

    • Read the fluorescence or absorbance on a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test CompoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Control)>100~0.1>1000
SC-560 (Control)~0.01>10<0.001
Application 2: Antimicrobial Agent

Scientific Rationale: The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Oxazole derivatives have been reported to exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[13][14] The mechanism of action for these compounds can vary, but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the isopropyl group may facilitate penetration of the bacterial cell membrane.

Experimental Workflow:

G cluster_0 In Vitro Screening cluster_1 Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay MBC_Assay Plating for Viable Counts (Determine MBC) MIC_Assay->MBC_Assay Data_Analysis Determine MIC and MBC values MBC_Assay->Data_Analysis

Caption: Workflow for antimicrobial activity assessment.

Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method to determine the antimicrobial potency of the compound against a panel of Gram-positive bacteria.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

    • Mueller-Hinton Broth (MHB)

    • Test compound and reference antibiotic (e.g., Vancomycin)

    • 96-well microplates

    • Spectrophotometer or plate reader

  • Procedure (MIC Determination):

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

    • Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Procedure (MBC Determination):

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto Mueller-Hinton Agar (MHA).

    • Incubate the MHA plates at 37 °C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Bacterial StrainMIC (µg/mL) of Test CompoundMBC (µg/mL) of Test CompoundMIC (µg/mL) of Vancomycin
S. aureus ATCC 29213Experimental ValueExperimental ValueControl Value
MRSA ATCC 43300Experimental ValueExperimental ValueControl Value
B. subtilis ATCC 6633Experimental ValueExperimental ValueControl Value
Application 3: Anticancer Agent

Scientific Rationale: The oxazole scaffold is present in numerous natural and synthetic compounds with potent anticancer activity.[2] These compounds can target various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis. The cytotoxic effects of novel compounds are often initially evaluated against a panel of cancer cell lines.

Experimental Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[15][16]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

    • Normal human cell line (e.g., HEK293) for selectivity assessment

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Test compound and a reference drug (e.g., Doxorubicin)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48 or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of DoxorubicinSelectivity Index (SI)¹
MCF-7Experimental ValueControl ValueCalculated Value
A549Experimental ValueControl ValueCalculated Value
HEK293Experimental ValueControl ValueN/A

¹ SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

Part 3: Concluding Remarks and Future Directions

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The application notes and protocols provided herein, based on strong inferences from structurally related compounds, offer a solid foundation for initiating research into its anti-inflammatory, antimicrobial, and anticancer properties. Future work should focus on confirming these activities through the outlined experimental protocols, elucidating the precise mechanisms of action, and exploring structure-activity relationships (SAR) by synthesizing and testing analogs. Furthermore, investigating the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its potential translation into a clinical candidate. The exploration of bioisosteric replacements for the carboxylic acid moiety could also lead to derivatives with improved drug-like properties.

References

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. NIH.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. PubMed.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry.
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age m
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Alkoxyphenylthiazoles with broad-spectrum activity against multidrug-resistant gram-positive bacterial p
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • Anti-inflammatory activity of new 1,3,4-oxadiazole deriv
  • 4,5-Diaryloxazole Inhibitors of cyclooxygenase-2 (COX-2). PubMed.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • (PDF) Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles.
  • 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflamm
  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
  • Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. NIH.
  • Antimicrobial activity against Gram positive bacteria. | Download Scientific Diagram.
  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH.
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.
  • Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Deriv
  • A comprehensive review on biological activities of oxazole deriv
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox C
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Design, Synthesis, Characterization, and In Silico Anti-Inflammatory Activity Evaluation of New 1,3,4-Oxadiazole Thiol Derivatives.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • (PDF) Synthesis of 4-Aza-3-oxo-androstane-17β-carboxylic Acid, a Key Intermediate for the Preparation of Potent 5α-Reductase Inhibitors.
  • Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. MDPI.
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. MDPI.
  • Advantages of Small Molecule Inhibitors. YouTube.
  • NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). YouTube.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals.

Sources

Application

Application Notes: 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid - A Versatile Building Block for Organic Synthesis

Introduction: The Strategic Value of the 5-Isopropyloxazole Moiety in Synthesis The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Isopropyloxazole Moiety in Synthesis

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive scaffold in drug discovery. The strategic incorporation of an isopropyl group at the 5-position and a carboxylic acid at the 4-position, as seen in 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid , offers a versatile building block for creating complex molecular architectures. The isopropyl group provides a lipophilic handle that can modulate the pharmacokinetic profile of a molecule, while the carboxylic acid serves as a key functional group for a variety of chemical transformations, most notably amide bond and ester formations. This document provides a comprehensive guide to the synthesis, properties, and applications of this valuable building block for researchers in organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
IUPAC Name 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid-
Synonyms 5-Isopropyl-1,3-oxazole-4-carboxylic acid-
CAS Number 89006-96-2[1]
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Appearance White to off-white solid-
Solubility Soluble in methanol, DMSO, and other polar organic solvents.-

Note: Experimental data such as melting point, and detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, MS) should be determined for each synthesized batch to ensure purity and structural confirmation.

Synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Logical Workflow for Synthesis

Synthesis_Workflow reagents1 Isoobutyraldehyde + Ethyl Isocyanoacetate step1 Step 1: Van Leusen Oxazole Synthesis reagents1->step1 intermediate Ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate step1->intermediate step2 Step 2: Saponification intermediate->step2 reagents2 LiOH or NaOH (aq) reagents2->step2 product 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid step2->product

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of Ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate

This protocol is adapted from general procedures for the synthesis of 4,5-disubstituted oxazoles.[6]

Protocol:

  • Reaction Setup: To a solution of ethyl isocyanoacetate (1.0 eq) in a suitable aprotic solvent such as THF or DME (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise at 0 °C.

  • Addition of Aldehyde: After stirring for 15-30 minutes at 0 °C, add isobutyraldehyde (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like DBU is crucial for the deprotonation of the α-carbon of the isocyanoacetate without competing in nucleophilic addition to the aldehyde.

  • Solvent: Anhydrous aprotic solvents like THF or DME are used to prevent side reactions with water and to ensure good solubility of the reactants.

  • Temperature Control: The initial low temperature is important to control the exothermic deprotonation and subsequent addition to the aldehyde, minimizing side product formation.

Step 2: Hydrolysis to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

This is a standard saponification of an ester to a carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve the ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Acidification: Cool the reaction mixture to 0 °C and carefully acidify with a dilute aqueous solution of HCl (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Isolation: The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: The extracted organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if necessary.

Applications in Organic Synthesis

The carboxylic acid functionality of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid makes it an ideal substrate for a variety of coupling reactions, enabling its incorporation into larger, more complex molecules.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[7]

General Workflow for Amide Coupling:

Amide_Coupling_Workflow start 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid + Primary or Secondary Amine reaction Amide Coupling Reaction start->reaction reagents Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) reagents->reaction product 5-(Propan-2-yl)-1,3-oxazole-4-carboxamide Derivative reaction->product

Caption: General workflow for amide bond formation.

Protocol using HATU as a Coupling Reagent:

  • Reaction Setup: To a solution of 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq).

  • Addition of Reagents: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Rationale for Reagent Selection:

  • HATU: A highly efficient and widely used coupling reagent that minimizes racemization in chiral substrates and is effective for coupling a broad range of amines and carboxylic acids.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.

Esterification

Esterification is another key transformation for this building block, allowing for the synthesis of ester derivatives which can be useful as final products or as intermediates for further reactions.

Protocol for Fischer Esterification:

  • Reaction Setup: Dissolve 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Progression: Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography.

Conclusion

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its carboxylic acid functionality, allows for its efficient incorporation into a wide range of molecular scaffolds. The protocols outlined in this guide provide a solid foundation for the utilization of this building block in the synthesis of novel and potentially bioactive compounds.

References

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Macmillan Group, Princeton University. Oxazole. Available from: [Link]

  • Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]

  • Smeets, J. W. H., & Kieboom, A. P. G. (2024).
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • NROChemistry. (2021, October 30). Van Leusen Reaction [Video]. YouTube. [Link]

  • Thieme. Product Class 12: Oxazoles. In Science of Synthesis.
  • Khokhlov, A. L., et al. (2024). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 29(1), 123.
  • Reed, M. A., & Diachenko, I. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.
  • Request PDF. (n.d.). The recent progress of isoxazole in medicinal chemistry.
  • Ng, Y. X. (n.d.). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository.
  • Wang, X., et al. (2023, February 9). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.
  • ChemSynthesis. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]

  • ResearchGate. (2020, January 18). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles.
  • ResearchGate. (n.d.). Examples of biologically active compounds containing a fully...
  • Lee, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1581.
  • Macmillan Group, Princeton University. Oxazole. Available from: [Link]

  • Kaczmarek, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5623.
  • BenchChem. (n.d.). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid and its Analogs

Introduction: Unveiling the Therapeutic Potential of Novel Oxazole Carboxylic Acids The oxazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Oxazole Carboxylic Acids

The oxazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid represents a novel investigational compound within this class. Given the nascent stage of its characterization, a systematic approach employing a battery of robust cell-based assays is paramount to elucidating its biological function, mechanism of action, and therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not just the "how" but the "why" behind the selection and execution of key cell-based assays for the initial characterization of this and related novel chemical entities. The protocols herein are designed to be self-validating systems, ensuring the generation of reproducible and reliable data.

Part 1: Foundational Assays - Gauging the Impact on Cell Health

A primary and indispensable step in the characterization of any novel compound is to determine its effect on cell viability and proliferation. These foundational assays provide a window into the compound's general cytotoxicity and establish a therapeutic window for subsequent, more specific functional assays.

The Principle of Cellular Health Assays

The initial assessment of a compound's biological activity often begins with a broad screen for its impact on cell viability. Assays like the MTT, WST-1, and XTT are colorimetric methods that measure the metabolic activity of a cell population, which in turn is an indicator of cell viability and proliferation.[1][2] These assays are based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to a colored formazan product. The intensity of the color produced is directly proportional to the number of viable cells.

Experimental Workflow: From Cell Seeding to Data Analysis

The general workflow for these assays is straightforward and amenable to high-throughput screening.[3]

Cell Viability Assay Workflow A Cell Seeding (e.g., 96-well plate) B Overnight Incubation (Cell Adherence) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Addition of Tetrazolium Salt (e.g., MTT, WST-1) D->E F Incubation (Color Development) E->F G Solubilization (for MTT assay) F->G H Absorbance Reading (Plate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Caption: General workflow for tetrazolium-based cell viability assays.

Detailed Protocol: WST-1 Cell Proliferation Assay

The WST-1 assay is often preferred over the MTT assay due to its higher sensitivity and a simpler, one-step procedure that does not require a solubilization step.[4]

Materials:

  • WST-1 Cell Proliferation Reagent

  • Appropriate cell line (e.g., HT-29 for colon cancer, U-87 for glioblastoma)[5]

  • Complete culture medium

  • 96-well tissue culture plates

  • Microplate reader (420-480 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a series of dilutions of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid in complete culture medium. A common starting concentration is 100 µM, with 2- or 3-fold serial dilutions. Remember to include a vehicle control (e.g., DMSO at a final concentration of ≤0.5%).[7]

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 440 nm using a microplate reader.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during the assay.
Compound Vehicle DMSO (≤0.5% final concentration)Common solvent for hydrophobic compounds; concentration should be non-toxic to cells.[7]
Incubation Time 24, 48, 72 hoursTo assess time-dependent effects of the compound.
WST-1 Incubation 1 - 4 hoursAllows for sufficient color development for sensitive detection.
Wavelength 420 - 480 nm (max ~440 nm)Optimal wavelength for measuring the formazan product.

Part 2: Mechanistic Insights - Probing Potential Pathways

Based on the known activities of related oxazole compounds, it is plausible that 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid may exert its effects through modulation of inflammatory or apoptotic pathways. Specific cell-based assays can be employed to investigate these possibilities.

Investigating Anti-Inflammatory Potential: The NF-κB Reporter Assay

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[8] Dysregulation of this pathway is implicated in numerous inflammatory diseases.[8] An NF-κB reporter assay is a powerful tool to screen for compounds that modulate this pathway.[9]

Principle of the Assay: This assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[10] When the NF-κB pathway is activated (e.g., by TNF-α), the transcription factor translocates to the nucleus and drives the expression of the luciferase gene.[10] The resulting luminescence can be measured and is proportional to NF-κB activity.[10]

NF-kB Reporter Assay A NF-kB Reporter Cell Line (e.g., HEK293-NF-kB-luc) B Compound Pre-incubation A->B C Stimulation with TNF-α B->C D Incubation (e.g., 6 hours) C->D E Cell Lysis D->E F Addition of Luciferase Substrate E->F G Luminescence Reading (Luminometer) F->G H Data Analysis (Inhibition %) G->H

Caption: Workflow for an NF-κB luciferase reporter assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct[11]

  • Complete culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB-luciferase cells in a white, opaque 96-well plate at a density of 20,000-40,000 cells/well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO₂.[12]

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

Assessing Induction of Apoptosis: The Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[14]

Principle of the Assay: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a specific recognition site for activated caspase-3 and -7. In the presence of these active caspases, the substrate is cleaved, releasing a substrate for luciferase, which in turn generates a luminescent signal that is proportional to the amount of caspase-3/7 activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Reagent

  • Appropriate cancer cell line (e.g., MCF-7 for breast cancer)[15]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compound as described in the WST-1 assay protocol (Part 1.3).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Gently mix the contents of the wells on a plate shaker and incubate at room temperature for 1-2 hours.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Part 3: Data Analysis, Interpretation, and Assay Validation

Rigorous data analysis and assay validation are crucial for ensuring the reliability and reproducibility of the experimental results.

Dose-Response Curves and IC50/EC50 Determination

The results of the cell viability and functional assays are typically plotted as dose-response curves, with the compound concentration on the x-axis (usually on a logarithmic scale) and the cellular response on the y-axis.[6] From these curves, key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be determined.[6] These values represent the concentration of the compound that elicits a 50% response and are a measure of the compound's potency.[6]

Data Analysis Steps:

  • Background Subtraction: Subtract the average absorbance/luminescence of the blank wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control (for inhibition assays) or a positive control (for activation assays).

  • Curve Fitting: Use a non-linear regression model (e.g., a four-parameter logistic model) to fit the data and calculate the IC50 or EC50 value.

Statistical Analysis

Statistical analysis is essential to determine the significance of the observed effects. A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the effects of different compound concentrations to the vehicle control.[17] A p-value of less than 0.05 is generally considered statistically significant.

Assay Validation

To ensure the trustworthiness of the generated data, each assay should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte of interest in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Part 4: Practical Considerations and Troubleshooting

Compound Solubility and Stability

Poor compound solubility can lead to inaccurate and misleading results.[18] It is crucial to determine the solubility of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid in the assay medium. If the compound is not sufficiently soluble, a different solvent or formulation may be necessary. The stability of the compound in the assay medium over the course of the experiment should also be assessed.[19]

Vehicle Controls

When using a solvent like DMSO to dissolve the test compound, a vehicle control containing the same concentration of the solvent must be included in the experiment.[20] This allows for the differentiation of the compound's effects from any effects of the solvent itself.[20] The final concentration of DMSO should ideally be kept below 0.5% to minimize its own cytotoxic effects.[7]

Troubleshooting Common Issues
Issue Possible Cause Solution
High Variability between Replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.Use a multichannel pipette for consistency, avoid using the outer wells of the plate, ensure proper mixing.[14]
No Dose-Response Compound is inactive, compound has precipitated, incorrect concentration range.Test a wider range of concentrations, check compound solubility, verify stock solution concentration.
High Background Signal Reagent contamination, incorrect plate type (for luminescence/fluorescence), insufficient washing.Use fresh reagents, use opaque plates for luminescence/fluorescence, ensure proper washing steps.[21]

Conclusion

The application of this systematic and robust panel of cell-based assays will provide a comprehensive initial characterization of the biological activities of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. The data generated will be instrumental in guiding further preclinical development, including target identification, lead optimization, and in vivo efficacy studies. By adhering to the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can confidently advance our understanding of this promising new chemical entity.

References

  • (2025, August 10). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. ResearchGate. Retrieved from [Link]

  • Merck Millipore. (n.d.). WST-1 Assay Protocol for Cell Viability. Merck Millipore. Retrieved from [Link]

  • Abgenex. (n.d.). NF-kB Reporter Assay. Abgenex. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Retrieved from [Link]

  • Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Biocompare. Retrieved from [Link]

  • PromoCell. (n.d.). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. PromoCell. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Hampton Research. (n.d.). Solubility & Stability Screen. Hampton Research. Retrieved from [Link]

  • JoVE. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. JoVE. Retrieved from [Link]

  • Quora. (2024, January 20). How to do the statistical analysis of data collected from the SRB cell viability assay. Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

  • ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. Retrieved from [Link]

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016, September 22). What cell line should I use to test anti-inflammatory effect of drug that's to be use on wounds?. ResearchGate. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman Coulter. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link]

  • JoVE. (2025, July 8). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System. Takara Bio. Retrieved from [Link]

  • Synthego. (2025, October 1). Cancer Cell Lines and How CRISPR is Transforming Cancer Research. Synthego. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. Retrieved from [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. MDPI. Retrieved from [Link]

  • YouTube. (2021, December 29). Part 8. Data Analysis Cell: Stats and Graphing the Area of Lipid Droplets. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Retrieved from [Link]

  • PubMed. (2015, January 1). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). WST1 cytotoxicity assay. Bio-protocol. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

  • PMC. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. Retrieved from [Link]

  • ResearchGate. (2018, March 2). DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle control?. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The synthesis of this and similar 4,5-disubstituted oxazoles can be challenging, with potential for low yields and difficult purifications. This guide will focus on a common and effective two-step synthetic route: the formation of ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate, followed by its hydrolysis to the target carboxylic acid. We will explore the critical parameters of each step and provide solutions to common problems.

Synthetic Overview

A robust method for synthesizing 4,5-disubstituted oxazoles involves the reaction of an appropriate carboxylic acid with an isocyanoacetate derivative.[1] This approach offers a direct and efficient pathway to the oxazole core.

Synthetic_Overview IsobutyricAcid Isobutyric Acid Intermediate Ethyl 5-(Propan-2-yl)-1,3-oxazole-4-carboxylate IsobutyricAcid->Intermediate EthylIsocyanoacetate Ethyl Isocyanoacetate EthylIsocyanoacetate->Intermediate ActivatingAgent Activating Agent (e.g., DMAP-Tf) ActivatingAgent->Intermediate Base Base (e.g., DMAP) Base->Intermediate FinalProduct 5-(Propan-2-yl)-1,3-oxazole- 4-carboxylic acid Intermediate->FinalProduct Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Hydrolysis->FinalProduct caption General two-step synthesis route.

Caption: General two-step synthesis route.

Part 1: Troubleshooting Guide for the Synthesis of Ethyl 5-(Propan-2-yl)-1,3-oxazole-4-carboxylate

This section addresses common issues encountered during the synthesis of the ester intermediate.

Q1: My reaction yield is very low, or I am not seeing any product formation. What are the likely causes?

A1: Low or no product formation in this [3+2] cycloaddition reaction can stem from several factors related to reagents, reaction conditions, and setup.

  • Cause 1: Inactive Activating Agent. The activation of the carboxylic acid (isobutyric acid) is the critical first step. If the activating agent is old, has been improperly stored, or is of low purity, the reaction will not proceed efficiently. For instance, triflylpyridinium reagents (like DMAP-Tf) are powerful but can be moisture-sensitive.

    • Solution: Use a freshly opened bottle of the activating agent or purify it according to established procedures. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen).

  • Cause 2: Inappropriate Base. The choice and stoichiometry of the base are crucial. The base deprotonates the isocyanoacetate, allowing it to act as a nucleophile. A base that is too weak will result in incomplete deprotonation, while an inappropriate base might react with other components. 4-Dimethylaminopyridine (DMAP) is often effective in this type of transformation.[2]

    • Solution: Ensure you are using a suitable base like DMAP. The stoichiometry is also important; an excess is often required to drive the reaction to completion. Optimization of the base equivalents may be necessary.

  • Cause 3: Low Reaction Temperature. While some reactions proceed at room temperature, this particular transformation may require heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. A good starting point is 40°C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.

  • Cause 4: Poor Solvent Choice. The solvent can significantly influence the reaction rate and yield. Dichloromethane (DCM) is a common choice, but other aprotic solvents might be more effective depending on the specific activating agent and base used.

    • Solution: If using DCM, ensure it is anhydrous. If yields are still low, consider screening other anhydrous aprotic solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF).

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

A2: Byproduct formation is a common issue in oxazole synthesis. Identifying the nature of these impurities is key to mitigating their formation.

  • Potential Byproduct 1: Unreacted Starting Materials. This is often the case in low-yielding reactions. The troubleshooting steps in Q1 should be addressed.

  • Potential Byproduct 2: Side reactions of the activated carboxylic acid. The activated isobutyric acid is a reactive intermediate. If the nucleophile (deprotonated ethyl isocyanoacetate) is not present in sufficient concentration or is not reactive enough, the activated acid can decompose or react with other species in the reaction mixture.

    • Solution: Ensure the dropwise addition of the activating agent to a solution already containing the isobutyric acid, ethyl isocyanoacetate, and base. This maintains a low concentration of the highly reactive species and favors the desired reaction pathway.

  • Potential Byproduct 3: Polymerization of Ethyl Isocyanoacetate. In the presence of a strong base, isocyanoacetates can polymerize.

    • Solution: Maintain a controlled temperature and avoid using an overly strong base. The order of addition is also important here; adding the base slowly to the mixture of the other reagents can help minimize this side reaction.

Q3: I have successfully synthesized the ester, but I am struggling with its purification. What are the recommended methods?

A3: Ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate is a moderately polar compound. Purification is typically achieved through column chromatography.

  • Method: Flash Column Chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is generally effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The exact gradient will depend on the polarity of any byproducts.

    • Monitoring: Use TLC with a suitable stain (e.g., potassium permanganate or UV light if the compound is UV active) to track the separation.

  • Troubleshooting Purification:

    • Problem: Co-eluting Impurities. If impurities are of similar polarity to the product, it can be challenging to achieve good separation.

      • Solution 1: Try a different solvent system for your column. For example, a mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.

      • Solution 2: Consider a different purification technique, such as preparative HPLC, if high purity is required and column chromatography is ineffective.

Part 2: Troubleshooting Guide for the Hydrolysis of Ethyl 5-(Propan-2-yl)-1,3-oxazole-4-carboxylate

This section focuses on the conversion of the ester intermediate to the final carboxylic acid product.

Q1: The hydrolysis of my ester is incomplete, even after extended reaction times. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a frequent challenge. Several factors can influence the efficiency of this step.

  • Cause 1: Insufficient Base. Saponification requires a stoichiometric amount of base (e.g., lithium hydroxide, sodium hydroxide). An excess is often needed to ensure the reaction goes to completion.

    • Solution: Increase the equivalents of the base used. A common starting point is 2-3 equivalents.

  • Cause 2: Low Reaction Temperature. The hydrolysis of sterically hindered esters or esters on electron-rich heterocyclic systems can be sluggish at room temperature.

    • Solution: Gently heat the reaction mixture. A temperature of 40-60°C is a good starting point. Monitor the reaction by TLC or LC-MS to avoid potential degradation at higher temperatures.

  • Cause 3: Poor Solubility. If the ester has poor solubility in the reaction medium (e.g., aqueous base), the reaction rate will be slow.

    • Solution: Use a co-solvent system to improve solubility. A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol is commonly employed.

Q2: I am concerned about the stability of the oxazole ring during hydrolysis. Can the ring open under these conditions?

A2: Yes, the oxazole ring can be susceptible to cleavage under harsh hydrolytic conditions (both acidic and basic), although 5-alkyl-substituted oxazoles are generally more stable than other derivatives. For instance, 5-hydroxyoxazole-4-carboxylic acids are known to be unstable and can undergo hydrolytic ring-opening.[3]

  • Minimizing Ring Opening:

    • Use Milder Conditions: Opt for milder bases like lithium hydroxide over sodium or potassium hydroxide, as it can sometimes lead to cleaner reactions.

    • Control Temperature: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Careful Work-up: During the acidic work-up to protonate the carboxylate, avoid using strong, hot acids. Perform the acidification at a low temperature (e.g., 0°C) and extract the product promptly.

Q3: My final product is difficult to isolate and purify after the work-up. What are some best practices?

A3: The isolation of a carboxylic acid can sometimes be tricky due to its polarity and potential for salt formation.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove any organic co-solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted ester or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). The product should precipitate out.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often the best method for obtaining high purity.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be used. A more polar eluent system will be required compared to the ester (e.g., a gradient of methanol in dichloromethane).

Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this two-step synthesis?

A: With optimized conditions, the synthesis of the ester intermediate can often achieve yields in the range of 70-95%. The hydrolysis step, if performed carefully, can also be high-yielding (85-98%). Therefore, an overall yield of 60-90% is a reasonable expectation.

Q: What analytical techniques are recommended for monitoring the reactions and characterizing the products?

A:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Useful for quickly assessing the progress of both the ester formation and hydrolysis steps.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the desired product, as well as the masses of any byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the ester intermediate and the final carboxylic acid.

    • Mass Spectrometry (MS): To confirm the molecular weight of the products.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester and carboxylic acid carbonyls.

Q: Are there any alternative synthetic routes to consider?

A: Yes, several other methods for oxazole synthesis exist. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a classic and versatile method.[4][5] However, for 4,5-disubstituted oxazoles, the direct synthesis from a carboxylic acid and an isocyanoacetate often provides a more convergent and efficient route.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(Propan-2-yl)-1,3-oxazole-4-carboxylate

Ester_Synthesis_Workflow Start Start Combine Combine Isobutyric Acid, Ethyl Isocyanoacetate, and Base in Anhydrous Solvent Start->Combine Cool Cool to 0°C Combine->Cool AddActivator Add Activating Agent (e.g., DMAP-Tf) Slowly Cool->AddActivator Warm Warm to Reaction Temp. (e.g., 40°C) AddActivator->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End caption Workflow for ester synthesis.

Caption: Workflow for ester synthesis.

Materials:

  • Isobutyric acid

  • Ethyl isocyanoacetate

  • 4-(Dimethylamino)pyridine (DMAP)

  • 4-(Dimethylamino)pyridinium triflate (DMAP-Tf)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add isobutyric acid (1.0 eq), ethyl isocyanoacetate (1.2 eq), and DMAP (1.5 eq).

  • Dissolve the mixture in anhydrous DCM.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of DMAP-Tf (1.3 eq) in anhydrous DCM to the reaction mixture.

  • Remove the ice bath and warm the reaction to 40°C.

  • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Materials:

  • Ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or warm gently to 40-50°C.

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the product from the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • If necessary, purify the product by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureTypical YieldCommon Issues
Ester Synthesis Isobutyric acid, Ethyl isocyanoacetate, DMAP, DMAP-TfAnhydrous DCM40°C70-95%Low conversion, byproduct formation
Hydrolysis Ester, LiOHTHF/WaterRT to 50°C85-98%Incomplete reaction, ring opening

References

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727–3732.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
  • Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthetic approaches for oxazole derivatives: A review.
  • Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. PMC.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube.

Sources

Optimization

Overcoming solubility issues with 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid in assays

Welcome to the dedicated technical support guide for 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliable and reproducible use of this compound in your experiments.

Introduction: Understanding the Molecule

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a core oxazole ring. Its structure, characterized by both a lipophilic isopropyl group and a polar carboxylic acid moiety, presents a unique solubility profile that can be challenging to manage in aqueous assay buffers. The carboxylic acid group is the primary handle for manipulating solubility, particularly through pH adjustment and salt formation.[1]

Key Physicochemical Properties (Predicted & Estimated):

PropertyEstimated Value/RangeImplication for Assays
Molecular Weight ~155.15 g/mol Standard for small molecule compounds.
pKa (Carboxylic Acid) 3.0 - 4.5The compound's charge state and aqueous solubility will be highly dependent on the pH of the medium.
LogP 1.0 - 2.0Indicates moderate lipophilicity, suggesting that solubility in pure aqueous media will be limited.
Primary Solvents DMSO, Ethanol, MethanolExpected to be soluble in polar organic solvents, which are common for creating stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I dilute my DMSO stock solution into aqueous assay buffer?

This is the most common solubility issue. It occurs because the compound is highly soluble in 100% DMSO but poorly soluble in the final aqueous buffer. When the DMSO stock is diluted, the solvent environment abruptly changes from organic to aqueous. If the final concentration of the compound in the aqueous buffer exceeds its solubility limit at that specific pH and temperature, it will precipitate.

Q2: What is the ideal pH for solubilizing this compound in aqueous solutions?

As a carboxylic acid, 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is significantly more soluble at a pH above its pKa. At pH values greater than the pKa, the carboxylic acid group deprotonates to form the more polar (and thus more water-soluble) carboxylate anion. A good rule of thumb is to maintain the pH of your final assay buffer at least 1.5 to 2 units above the compound's pKa to ensure it remains in its ionized, soluble form.[2] For this compound, aiming for a pH of 6.0 or higher is a sound starting point.

Q3: Can I simply add more DMSO to my assay to keep the compound dissolved?

While increasing the percentage of a co-solvent like DMSO can enhance solubility, it is often not an ideal solution.[3] High concentrations of DMSO can have detrimental effects on cellular health, enzyme activity, and overall assay integrity. It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system (typically ≤ 0.5%) and not exceed it.

Q4: Is heating the solution a good way to dissolve the compound?

Gentle warming can temporarily increase the solubility of a compound to aid in initial dissolution. However, this is often a temporary fix. If the compound is supersaturated, it will likely precipitate out of solution as it cools to the assay temperature. This can lead to inconsistent and non-reproducible results.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow for diagnosing and resolving solubility problems with 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Initial Optimization cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Validation A Compound precipitates upon dilution into aqueous buffer B Prepare High-Concentration Stock in 100% DMSO A->B Start Here C Optimize Assay Buffer pH (Target pH > 6.0) B->C Next Step D Determine Max Tolerable Co-solvent % in Assay C->D E Co-Solvent Strategy: Use of alternative or mixed co-solvents D->E If precipitation persists F Salt Formation: Prepare a soluble salt form (e.g., sodium salt) D->F Alternative to E G Particle Size Reduction: Micronization (if working with solid) D->G For solid formulation H Confirm Solubility & Stability in Final Assay Conditions E->H F->H G->H I Validate Assay Performance: No interference from solubilization method H->I

Caption: A systematic workflow for troubleshooting solubility issues.

Phase 1: Diagnosis

The primary issue is typically precipitation upon dilution of an organic stock solution into an aqueous buffer. This confirms that the compound's intrinsic aqueous solubility is being exceeded.

Phase 2: Initial Optimization

1. Proper Stock Solution Preparation:

  • Rationale: A high-concentration, fully solubilized stock solution is the essential starting point. DMSO is an excellent solvent for many organic molecules and is a standard choice for initial stock preparation.[4]

  • Protocol:

    • Weigh out the desired amount of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex and gently warm (if necessary) until the compound is completely dissolved. Visually inspect for any remaining solid particles.

    • Store the stock solution appropriately, protected from light and moisture.

2. pH Adjustment of the Assay Buffer:

  • Rationale: Exploiting the acidic nature of the carboxylic acid group is the most effective way to increase aqueous solubility. By raising the pH of the assay buffer above the compound's pKa, the equilibrium shifts towards the deprotonated, negatively charged, and more soluble carboxylate form.[5]

  • Protocol:

    • Prepare your desired assay buffer (e.g., PBS, TRIS).

    • Before adding any other critical reagents (like enzymes or cells), measure the pH.

    • Adjust the pH of the buffer to a value at least 1.5-2.0 units higher than the estimated pKa (e.g., adjust to pH 7.4). Use a dilute solution of NaOH or KOH for this adjustment.

    • Proceed with your experiment by diluting the DMSO stock into this pH-adjusted buffer.

Phase 3: Advanced Strategies

If precipitation still occurs after optimizing the stock solution and buffer pH, consider these more advanced techniques.

1. Co-solvent Strategy:

  • Rationale: While high concentrations should be avoided, using a minimal and validated amount of a co-solvent can be effective.[3] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic parts of the compound.

  • Protocol:

    • First, determine the maximum percentage of DMSO (or another co-solvent like ethanol) that your assay can tolerate without affecting the biological outcome. This is a critical validation step.

    • When preparing your final dilution, ensure the final concentration of the co-solvent does not exceed this predetermined limit.

    • Consider creating an intermediate dilution of your stock in the assay buffer to minimize localized high concentrations of DMSO during addition.

2. Salt Formation:

  • Rationale: Converting the carboxylic acid to a salt form can dramatically increase its aqueous solubility.[6][7] The sodium or potassium salt of a carboxylic acid is ionic and typically exhibits much higher water solubility than the free acid form.

  • Protocol for in-situ Salt Formation:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent like ethanol.

    • In a separate tube, prepare a molar equivalent solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.

    • Slowly add the base solution to the compound solution while stirring. This will form the salt in situ.

    • The resulting salt solution can then be diluted in your aqueous assay buffer. It is crucial to confirm that the final pH of the solution is compatible with your assay.

Phase 4: Validation
  • Rationale: Every solubilization strategy must be validated to ensure it does not interfere with the assay.

  • Protocol:

    • Run a vehicle control experiment containing the same concentration of solvent (e.g., DMSO) and any pH adjustments or salts used to dissolve the compound, but without the compound itself.

    • Compare the results of the vehicle control to a control with no additives to ensure the solubilization method itself is not producing a false positive or negative result.

Summary of Solubilization Strategies

StrategyPrincipleProsCons
pH Adjustment Increase pH > pKa to form the soluble carboxylate anion.Highly effective, simple to implement.May not be suitable for pH-sensitive assays.
Co-solvents (e.g., DMSO) Reduce the polarity of the aqueous medium.Effective for initial stock solutions.Potential for assay interference and toxicity at high concentrations.
Salt Formation Convert the free acid to a highly soluble ionic salt.Dramatically increases aqueous solubility.Requires an extra preparation step; potential for pH changes.
Particle Size Reduction Increases the surface area for dissolution.[8]Useful for solid formulations.Less relevant for assays where a stock solution is used.

Visualizing the pH Effect on Solubility

The ionization state of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is dictated by the pH of the solution relative to its pKa.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility COOH (Protonated) Less Polar POORLY SOLUBLE Equilibrium Low_Solubility->Equilibrium High_Solubility COO- (Deprotonated) More Polar HIGHLY SOLUBLE Proton + H+ High_Solubility->Proton Equilibrium->High_Solubility

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89006-96-2, 5-Isopropyl-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Al-kassas, R., Al-kassas, R., & Al-Ghazali, M. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1).
  • Babu, P. S., & Chowdary, K. P. R. (2009). pH-solubility profiles of organic carboxylic acids and their salts. Indian Journal of Pharmaceutical Sciences, 71(2), 159–162.
  • Britannica. (2024, January 22). Carboxylic acid. Retrieved from [Link]

  • Hasan, M., Jamalis, J., & Lee, K. S. (2020). Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Bulletin of the Korean Chemical Society, 41(9), 896-899.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4962165, 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. LBL-32095; DE92017006. Lawrence Berkeley Lab.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20116717. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 64982642. Retrieved from [Link]

  • Mohammed, N. N., Kord, M. G., & El-Malah, Y. (2023). pH-dependent solubility and dissolution of some acidic drugs. Journal of Drug Delivery Science and Technology, 82, 104358.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4962165. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Tan, K. H., & Indudhara, D. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science, 15, 1369324.
  • Leito, I., et al. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20116717, 2-phenyl-5-propan-2-yl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 64982642, 4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Oxazole Carboxylic Acids

Welcome to the Technical Support Center for the characterization of oxazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of oxazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile but often challenging compounds. Here, we address common pitfalls encountered during their synthesis, purification, and analysis, providing troubleshooting guides and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the expertise and practical insights needed to navigate these challenges successfully.

Section 1: Synthesis and Stability

Frequently Asked Questions (FAQs)

Question: Why is the direct synthesis of oxazoles from carboxylic acids often problematic?

Answer: The direct transformation of carboxylic acids into oxazoles in a single step can be challenging due to the need for specific activation of the carboxylic acid.[1] Many synthetic routes require the use of activating reagents, which can lead to the formation of stoichiometric amounts of byproducts that complicate purification.[1] For instance, the use of triphenylphosphine (PPh3) as a deoxygenation reagent generates triphenylphosphine oxide, which can be difficult to remove from the reaction mixture.[1] Furthermore, achieving chemoselectivity in the in situ activation of the carboxylic acid is a critical consideration.[1]

Question: My oxazole carboxylic acid appears to be degrading during my reaction or workup. What could be the cause?

Answer: Oxazole carboxylic acids, particularly certain substituted derivatives like 5-hydroxyoxazole-4-carboxylic acids, are known to be unstable.[2] They are susceptible to two primary degradation pathways:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common issue, especially with azole carboxylic acids.[3] This is often the microscopic reverse of the C-H carboxylation used to synthesize them.[3]

  • Hydrolytic Ring-Opening: The oxazole ring itself can be unstable towards hydrolysis, leading to ring cleavage and the formation of undesired byproducts.[2] This is particularly true for derivatives with electron-donating groups that can destabilize the ring.

The stability of these compounds is often a significant hurdle, making their isolation and subsequent use in reactions like amide couplings challenging.[3]

Troubleshooting Guide: Synthesis

Problem: Low or no yield of the desired oxazole when reacting a carboxylic acid with an isocyanide derivative.

Potential Cause Troubleshooting & Optimization
Inefficient Carboxylic Acid Activation Ensure the appropriate activating reagent is used. For example, DMAP-Tf has been shown to be an effective activator in some cases.[1]
Incorrect Base The choice of base is critical. While bases like NEt3 or DIPEA may not be effective, others like DABCO or DMAP can significantly improve yields.[1] It is crucial to screen different bases for your specific substrate.
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature and solvent. For instance, increasing the reaction temperature from room temperature to 40 °C has been shown to dramatically increase product yield in some systems.[1]

Section 2: Purification Challenges

Frequently Asked Questions (FAQs)

Question: What are the primary difficulties encountered during the purification of oxazole carboxylic acids?

Answer: The purification of oxazole carboxylic acids is often complicated by two main factors:

  • High Polarity: The presence of the carboxylic acid group imparts high polarity to the molecule. This can lead to poor solubility in common organic solvents used for chromatography and can cause the compound to streak or adhere strongly to the stationary phase, resulting in low recovery.[4]

  • Instability on Stationary Phase: Many oxazole carboxylic acids are sensitive and can degrade on common stationary phases like silica gel.[4] This is particularly true for derivatives that are prone to decarboxylation or hydrolysis.[2]

Question: How can I minimize degradation of my oxazole carboxylic acid during purification?

Answer: To mitigate degradation, consider the following strategies:

  • Use of Protecting Groups: Protecting the carboxylic acid as an ester or another suitable protecting group can prevent decarboxylation and reduce polarity, facilitating purification.[2] Similarly, protecting other sensitive functional groups, such as a hydroxyl group, can enhance stability.[4]

  • Avoid Harsh Conditions: Use mild conditions during workup and purification. This includes avoiding strong acids or bases for pH adjustments and minimizing exposure to high temperatures.[4]

  • Alternative Purification Techniques: If silica gel chromatography is problematic, consider alternative methods such as recrystallization for solid compounds or distillation under reduced pressure for liquids.[4] Reversed-phase chromatography or using a different stationary phase like alumina can also be beneficial.[4]

Troubleshooting Guide: Purification

Problem: Significant product loss or decomposition during silica gel column chromatography.

Potential Cause Troubleshooting & Optimization
Degradation on Silica Gel 1. Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4] 2. Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography. 3. Solvent System Modification: Add a small amount of a modifying agent like acetic acid to the eluent to suppress deprotonation and potential degradation of the carboxylic acid on the silica surface.
Poor Separation from Byproducts 1. Derivative Formation: If separation is challenging due to similar polarities, consider converting the carboxylic acid to a less polar ester derivative for easier purification. The ester can then be hydrolyzed back to the acid. 2. Optimize Eluent System: Perform a thorough TLC analysis to find an optimal solvent system that provides good separation between your product and the impurities.

Section 3: Analytical Characterization

Frequently Asked Questions (FAQs)

Question: What are the key spectroscopic features to look for in the characterization of oxazole carboxylic acids?

Answer:

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, usually between 10-12 ppm.[5] The exact chemical shift can be dependent on concentration and solvent. The protons on the oxazole ring will have characteristic chemical shifts depending on their substitution pattern.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm.[6] The carbons of the oxazole ring will also have distinct signals. It is important to compare experimental data with theoretical calculations, as discrepancies can indicate structural misassignments, especially for unstable derivatives.[2]

  • Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight of the compound.[2] The fragmentation pattern can also provide valuable structural information. The behavior of oxazoles in mass spectrometry is influenced by the substituents on the ring.[7]

Question: I am observing unexpected peaks in my NMR or Mass Spectrum. What could be the reason?

Answer: The presence of unexpected signals can often be attributed to the instability of the oxazole carboxylic acid.

  • Decarboxylation Product: You may observe signals corresponding to the decarboxylated oxazole. This would be evident in the mass spectrum by a loss of 44 Da (CO₂) and in the ¹H NMR by the disappearance of the carboxylic acid proton signal and potential shifts in the remaining proton signals.[3]

  • Ring-Opened Products: Hydrolysis of the oxazole ring can lead to the formation of various byproducts, which will present as a complex mixture of signals in both NMR and mass spectra.[2]

  • Solvent Adducts: In some cases, particularly during hydrogenolysis for deprotection, the solvent can react with the substrate. For example, conducting a hydrogenolysis in methanol can lead to the formation of a methyl ester.[2]

Workflow for Characterization

The following diagram illustrates a recommended workflow for the characterization of a newly synthesized oxazole carboxylic acid.

Amide_Coupling_Troubleshooting Start Low Amide Yield Check_Purity Is the starting material pure? Start->Check_Purity Check_Stability Is the starting oxazole carboxylic acid stable under the reaction conditions? Improve_Stability Use milder conditions (reagents, base, temp.) Check_Stability->Improve_Stability No Check_Activation Is the carboxylic acid being efficiently activated? Check_Stability->Check_Activation Yes Improve_Stability->Check_Activation Screen_Reagents Screen different coupling reagents (e.g., HATU, PyBOP) Check_Activation->Screen_Reagents No Success Successful Amide Coupling Check_Activation->Success Yes Screen_Reagents->Success Check_Purity->Check_Stability Yes Purify_Start Re-purify the oxazole carboxylic acid Check_Purity->Purify_Start No Purify_Start->Check_Stability

Caption: A decision tree for troubleshooting low-yielding amide coupling reactions of oxazole carboxylic acids.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link]

  • One-pot Synthesis of Highly Functionalized Oxazoles in the Presence of Heterogeneous CuFe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense. Available at: [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. PMC - PubMed Central. Available at: [Link]

  • Esterification of fatty acids and short-chain carboxylic acids with stearyl alcohol and sterols. Aalto University Research Portal. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in 5-Substituted Oxazole Synthesis

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of achieving high regioselectivity in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of achieving high regioselectivity in the synthesis of 5-substituted oxazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our focus is on providing not just protocols, but a deep understanding of the underlying principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-substituted oxazoles, and which are prone to regioselectivity issues?

A1: Several classical and modern methods are employed for the synthesis of 5-substituted oxazoles. The most prominent include the Robinson-Gabriel synthesis, the van Leusen oxazole synthesis, and various metal-catalyzed cross-coupling and cyclization reactions.[1][2] Regioselectivity can be a significant challenge in methods that utilize unsymmetrical starting materials. For instance, in the Robinson-Gabriel synthesis, an unsymmetrical α-acylamino ketone can lead to the formation of two different enol/enolate intermediates, resulting in a mixture of oxazole regioisomers.[1] Similarly, certain metal-catalyzed reactions may yield mixtures of isomers depending on the fine balance of electronic and steric factors, as well as the choice of catalyst, ligands, and reaction conditions.[1]

Q2: How do electronic and steric effects of substituents on the starting materials influence regioselectivity?

A2: Electronic and steric effects play a pivotal role in directing the regiochemical outcome of oxazole synthesis.

  • Electronic Effects: In reactions like the van Leusen synthesis, the reactivity of the aldehyde component is influenced by the electronic nature of its substituents. Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity.[3][4] In metal-catalyzed reactions, the electronic properties of both the coupling partners and the ligands are critical in determining the site of reaction.

  • Steric Effects: Steric hindrance can dictate the approach of reagents and favor the formation of the less sterically crowded regioisomer. For example, in the Robinson-Gabriel synthesis, the cyclization may preferentially occur at the less hindered carbonyl group of an unsymmetrical diketone precursor. The choice of bulky ligands in palladium-catalyzed arylations can also be used to selectively block certain positions on the oxazole ring, thereby directing the substitution to a specific site.[5]

Q3: My Van Leusen synthesis is yielding the oxazoline intermediate instead of the desired oxazole. What is causing this and how can I fix it?

A3: The formation of the oxazoline intermediate in the van Leusen synthesis is a common issue and is highly dependent on the reaction conditions.[2] The oxazoline is a stable intermediate that requires elimination of the tosyl group to aromatize to the oxazole. This elimination is base-mediated. If your reaction is stalling at the oxazoline stage, consider the following:

  • Base Stoichiometry and Strength: Ensure you are using a sufficient amount of a strong enough base to facilitate the elimination. Potassium carbonate is commonly used, but stronger bases like potassium tert-butoxide can be more effective.

  • Reaction Temperature and Time: The elimination step may require higher temperatures or longer reaction times. Monitor your reaction by TLC or LC-MS to determine the optimal conditions.

  • Solvent: The choice of solvent can influence the solubility of the intermediates and the efficacy of the base. Methanol is a common solvent for this reaction.[3]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[2] When using an unsymmetrical 2-acylamino-ketone, the formation of a mixture of regioisomers is a common problem.

Troubleshooting Workflow

start Poor Regioselectivity in Robinson-Gabriel Synthesis sub1 Identify the source of asymmetry in the 2-acylamino-ketone. start->sub1 sub2 Are the R1 and R2 groups on the ketone electronically and sterically distinct? sub1->sub2 sub3 Option 1: Modify Starting Materials sub2->sub3 Yes sub9 Consider a different synthetic route if regioselectivity cannot be improved. sub2->sub9 No sub4 Synthesize a symmetrical 2-acylamino-ketone if possible. sub3->sub4 sub5 Option 2: Optimize Reaction Conditions sub3->sub5 sub6 Vary the cyclodehydrating agent (e.g., H2SO4, PPA, TFAA). sub5->sub6 sub7 Adjust the reaction temperature and time. sub6->sub7 sub8 Analyze the product mixture to determine the major regioisomer. sub7->sub8 sub8->sub9

Caption: Troubleshooting poor regioselectivity in Robinson-Gabriel synthesis.

Detailed Protocol: Regioselective Robinson-Gabriel Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Starting Material Selection: If possible, design your synthesis to utilize a symmetrical 2-acylamino-ketone to avoid regioselectivity issues altogether. If an unsymmetrical starting material is necessary, choose substituents with significant electronic or steric differences to favor the formation of one regioisomer.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone (1.0 equiv) in a suitable solvent (e.g., toluene, dioxane).

    • Carefully add the cyclodehydrating agent. Common agents include concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA).[2] The choice of agent can significantly impact the regioselectivity and yield.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the chosen dehydrating agent and substrate).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding it to a stirred mixture of ice and a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Causality Behind Experimental Choices
  • Cyclodehydrating Agent: Harsher agents like concentrated sulfuric acid can sometimes lead to lower yields and a greater mixture of products.[6] Polyphosphoric acid often provides a good balance of reactivity and selectivity.[6] Milder reagents, such as those used in modified Robinson-Gabriel procedures (e.g., Dess-Martin periodinane followed by cyclodehydration), can offer improved control.[2]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the cyclization, potentially affecting the ratio of regioisomers.

Guide 2: Improving Regioselectivity in Palladium-Catalyzed C-5 Arylation of Oxazoles

Palladium-catalyzed direct arylation is a powerful tool for the functionalization of oxazoles. However, controlling the position of arylation (C-2 vs. C-5) can be challenging.

Factors Influencing Regioselectivity
FactorEffect on RegioselectivityReference
Ligand Bulky phosphine ligands can favor arylation at the less sterically hindered C-5 position.[5]
Solvent Polar aprotic solvents like DMA or NMP often promote C-5 arylation.[5]
Base The choice of base can influence the deprotonation equilibrium and thus the site of metalation.[1]
Additives Copper salts can sometimes act as co-catalysts and influence the regiochemical outcome.[7]
Experimental Protocol: Regioselective C-5 Arylation of Oxazole

This protocol is adapted from literature procedures and may require optimization.[5]

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., a bulky biarylphosphine, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add the oxazole (1.0 equiv), the aryl halide (1.2 equiv), and the solvent (e.g., DMA).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 100-140 °C).

    • Stir the mixture for the specified time (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Mechanistic Rationale for Regiocontrol

The regioselectivity in palladium-catalyzed direct arylation of oxazoles is often governed by the mechanism of C-H activation. Two primary pathways are considered: a concerted metalation-deprotonation (CMD) pathway and an oxidative addition/reductive elimination pathway. The choice of ligand and solvent can influence which pathway is favored and at which position (C-2 or C-5) C-H activation occurs. Bulky ligands can sterically hinder approach to the C-2 position, favoring metalation at C-5. Polar solvents can stabilize charged intermediates that may be involved in the C-5 arylation pathway.

start Low C-5 Regioselectivity in Pd-Catalyzed Arylation sub1 Analyze Reaction Components start->sub1 sub2 Is the ligand sufficiently bulky? sub1->sub2 sub3 Switch to a bulkier phosphine ligand (e.g., biarylphosphine). sub2->sub3 No sub4 Is the solvent polar aprotic? sub2->sub4 Yes sub3->sub4 sub5 Change to a polar aprotic solvent (e.g., DMA, NMP). sub4->sub5 No sub6 Optimize other parameters (base, temperature). sub4->sub6 Yes sub5->sub6 sub7 High C-5 Regioselectivity Achieved sub6->sub7

Caption: Decision-making flowchart for improving C-5 regioselectivity.

References

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1625. [Link]

  • Li, Z., et al. (2015). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 51(8), 1431-1434. [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • PubMed. (2015). Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. [Link]

  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Oxazole Substrates

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction with oxazole substrates. As an electron-deficient heteroaromatic system, the oxazole ring presents unique challenges and opportunities in palladium-catalyzed cross-coupling. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Understanding the Oxazole Substrate in Suzuki Coupling

The oxazole ring's electronic nature is a critical factor in Suzuki coupling. The presence of two heteroatoms, nitrogen and oxygen, renders the ring electron-deficient. This has several implications for the catalytic cycle:

  • Oxidative Addition: The electron-deficient nature of the oxazole ring can facilitate the oxidative addition of the palladium(0) catalyst to a halo-oxazole (e.g., 2-chlorooxazole or 4-bromooxazole). This is often a favorable step in the catalytic cycle.

  • Transmetalation: The Lewis basic nitrogen atom in the oxazole ring can potentially coordinate to the palladium center. This coordination can influence the rate and efficiency of the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.

  • Stability: The oxazole ring itself can be sensitive to certain basic conditions, although it is generally more stable than some other five-membered heterocycles.[1] Careful selection of the base is therefore crucial to prevent potential ring-opening side reactions.

II. Troubleshooting Common Issues in Oxazole Suzuki Coupling

This section addresses common problems encountered during the Suzuki coupling of oxazole substrates in a question-and-answer format.

A. Low to No Yield

Question 1: I am seeing very low or no conversion of my halo-oxazole starting material. What are the likely causes and how can I address them?

A low or non-existent yield is one of the most common issues in Suzuki coupling. The problem can often be traced back to one or more of the key reaction components or conditions.

1. Catalyst and Ligand Inactivity:

  • Causality: The palladium catalyst must be in the active Pd(0) oxidation state to initiate the catalytic cycle through oxidative addition.[2] If a Pd(II) precatalyst is used (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction or subsequent deactivation of the Pd(0) species will stall the reaction. The choice of ligand is also critical; it must stabilize the palladium center and promote the key steps of the catalytic cycle. For electron-deficient heteroaromatics like oxazoles, bulky and electron-rich phosphine ligands are often required to facilitate both oxidative addition and reductive elimination.[3]

  • Troubleshooting Steps:

    • Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄. This eliminates the need for an in situ reduction step.

    • Optimize the Ligand: If using a Pd(II) source, ensure you are using an appropriate ligand. For challenging couplings with oxazoles, consider moving beyond triphenylphosphine to more specialized ligands. Buchwald ligands like SPhos and XPhos are known to be highly effective for coupling heteroaryl halides.[3]

    • Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2][4] Thoroughly degas all solvents and reagents before use.

2. Ineffective Base:

  • Causality: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5][6] If the base is too weak, insoluble, or sterically hindered, this activation will be inefficient, leading to a stalled reaction.

  • Troubleshooting Steps:

    • Screen Different Bases: The optimal base is highly dependent on the specific substrates and solvent system.[5] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For sensitive oxazole substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH which could promote side reactions.

    • Ensure Base Quality: Use a fresh, anhydrous, and finely powdered base to maximize its reactivity and solubility.

3. Poor Solvent Choice:

  • Causality: The solvent must be able to dissolve all reaction components, including the polar boronic acid and the often less polar halo-oxazole.[7] Poor solubility of any component can lead to a heterogeneous mixture and significantly slow down the reaction rate.[8]

  • Troubleshooting Steps:

    • Use a Solvent Mixture: A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or ethanol) is often effective. The aqueous phase helps to dissolve the inorganic base and activate the boronic acid.[1]

    • Consider Aprotic Polar Solvents: For certain substrates, polar aprotic solvents like DMF or DMSO can be effective, but they should be used with caution as they can be difficult to remove and may promote side reactions at high temperatures.

Question 2: My reaction starts but seems to stall at low conversion. What could be the issue?

When a reaction initiates but fails to go to completion, it often points to catalyst deactivation or degradation of one of the starting materials over the course of the reaction.

1. Catalyst Decomposition:

  • Causality: The active palladium catalyst can be prone to decomposition over time, especially at elevated temperatures. This can manifest as the formation of palladium black (insoluble palladium metal), which is catalytically inactive.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

    • Use a More Robust Catalyst System: Consider using a pre-catalyst that is known for its stability, such as a Pd-PEPPSI complex, which can be particularly effective for heteroaromatic substrates.

    • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to compensate for decomposition.

2. Boronic Acid Instability:

  • Causality: Boronic acids, particularly heteroaromatic ones, can be susceptible to decomposition under the reaction conditions. The primary decomposition pathway is often protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9]

  • Troubleshooting Steps:

    • Use a Boronic Ester: Pinacol esters or MIDA esters of the boronic acid are generally more stable than the free boronic acids and can be used to slowly release the active boronic acid into the reaction mixture.[2]

    • Use Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.

    • Add a Slight Excess of the Boronic Acid: Using a small excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help to drive the reaction to completion, even if some degradation occurs.

B. Formation of Side Products

Question 3: I am observing significant amounts of a homocoupled product from my boronic acid. How can I minimize this side reaction?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction known as homocoupling.

  • Causality: Homocoupling is often promoted by the presence of oxygen or other oxidants in the reaction mixture.[2][4] These can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[2]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure that all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.

    • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to using a Pd(II) source that requires in situ reduction.

    • Control the Stoichiometry: Using a slight excess of the halo-oxazole relative to the boronic acid can sometimes favor the cross-coupling pathway.

Question 4: I have isolated a byproduct that corresponds to my oxazole starting material without the halogen. What is causing this?

The loss of the halogen from the starting material is typically due to a dehalogenation side reaction.

  • Causality: Dehalogenation can occur through various mechanisms, including hydrodehalogenation (replacement of the halogen with a hydrogen atom) or reductive dehalogenation. This can be promoted by certain bases, solvents, or impurities in the reaction mixture. For some heteroaromatic systems, this side reaction is more prevalent.

  • Troubleshooting Steps:

    • Change the Base: Some bases are more prone to promoting dehalogenation than others. If you are using a strong base like an alkoxide, consider switching to a milder carbonate or phosphate base.

    • Screen Solvents: The choice of solvent can influence the rate of dehalogenation. Experiment with different solvent systems to find one that minimizes this side reaction.

    • Purify Starting Materials: Ensure that your halo-oxazole and other reagents are pure and free from any acidic or basic impurities that could be promoting dehalogenation.

III. Recommended Starting Conditions and Protocols

While every Suzuki coupling reaction is unique and may require optimization, the following tables and protocols provide a solid starting point for your experiments with oxazole substrates.

Table 1: Recommended Starting Conditions for Suzuki Coupling of Halo-oxazoles
ParameterRecommended ConditionsRationale & Comments
Palladium Source Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-3 mol%) with a suitable ligand.Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that requires an external ligand.
Ligand PPh₃ (2-4 eq. to Pd), SPhos (1.5-2 eq. to Pd), or XPhos (1.5-2 eq. to Pd).PPh₃ is a standard choice. For more challenging couplings, Buchwald ligands like SPhos and XPhos are highly recommended due to their bulk and electron-donating properties.[3]
Base K₂CO₃ (2-3 eq.), K₃PO₄ (2-3 eq.), or Cs₂CO₃ (2-3 eq.).Carbonates and phosphates are generally effective and well-tolerated by the oxazole ring. Cs₂CO₃ is more soluble in organic solvents and can be beneficial for less reactive substrates.[5]
Solvent Toluene/H₂O (4:1 to 10:1), Dioxane/H₂O (4:1 to 10:1), or DME/H₂O (4:1 to 10:1).A biphasic system is often ideal. The organic solvent solubilizes the halo-oxazole and catalyst, while the aqueous phase dissolves the base and activates the boronic acid.[1]
Temperature 80-110 °CThe reaction temperature will need to be optimized. Microwave irradiation can often significantly reduce reaction times.[10]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling of a 2-Chlorooxazole

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reagent Preparation:

    • To a microwave reaction vial equipped with a magnetic stir bar, add the 2-chlorooxazole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition and Degassing:

    • Add the degassed solvent mixture (e.g., dioxane/water 4:1) to the vial.

    • Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and hold for the specified time (e.g., 15-30 minutes).[10]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. Visualizing the Process: Diagrams and Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Solvent Are all components soluble? Check_Base->Check_Solvent Yes Optimize_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Check_Base->Optimize_Base No Check_SM Are starting materials stable? Check_Solvent->Check_SM Yes Optimize_Solvent Try Solvent Mixtures (Toluene/H2O, Dioxane/H2O) Check_Solvent->Optimize_Solvent No Use_Boronic_Ester Use Boronic Ester (Pinacol, MIDA) Check_SM->Use_Boronic_Ester No Success Improved Yield Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success Use_Boronic_Ester->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

V. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Cornet, H., et al. (2015). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 5(10), 7188-7195. Retrieved from [Link]

  • Stambuli, J. P., et al. (2004). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 69(22), 7567–7572. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 31(15), 5345–5353. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • Nambo, M., & Crudden, C. M. (2014). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 16(17), 4480–4483. Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Reddy, G. S., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28081–28090. Retrieved from [Link]

  • Wang, D., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8676–8685. Retrieved from [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • SJSU ScholarWorks. (n.d.). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Organic Chemistry, 81(24), 12136–12143. Retrieved from [Link]

  • Zificsak, C. A., et al. (2004). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron Letters, 45(4), 741–744. Retrieved from [Link]

  • Amine, M. S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6065–6076. Retrieved from [Link]

  • Molecules. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]

  • El-Ghanam, A. M. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 15(1), 116–126. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6687), 1079–1085. Retrieved from [Link]

  • Molecules. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(19), 10124–10134. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid

Welcome to the dedicated technical support guide for the crystallization of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-quality crystalline material of this active pharmaceutical ingredient (API). Our approach is rooted in first principles of crystal engineering, providing not just protocols, but the causal reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial hurdles in crystallization.

Q1: I'm not getting any crystals at all, the solution just remains clear even after cooling. What's wrong?

A1: This is a classic case of insufficient supersaturation. For crystallization to occur, the concentration of your compound in the solvent must exceed its solubility limit at that temperature. If the solution remains clear, you are likely operating below the saturation point. The most direct solution is to reduce the amount of solvent used or carefully evaporate a portion of the solvent to increase the solute concentration.[1] If that is not feasible, consider introducing an anti-solvent to decrease the compound's solubility.

Q2: My experiment resulted in a sticky oil or an amorphous solid instead of crystals. What should I do?

A2: This phenomenon, known as "oiling out," typically occurs when the solution becomes supersaturated at a temperature that is too high, or the degree of supersaturation is too great, causing the compound to separate as a liquid phase rather than nucleating as a solid.[2] To remedy this, try a slower cooling rate. This can be achieved by placing your flask in an insulated container (like a Dewar flask or a beaker filled with vermiculite) to allow for gradual heat loss.[2] Alternatively, using a less effective solvent where the compound's solubility is lower at elevated temperatures can also prevent oiling out.

Q3: My crystals are extremely fine needles or very thin plates. How can I obtain more equant (block-like) crystals?

A3: Crystal morphology, or habit, is dictated by the relative growth rates of different crystal faces.[3][4] Rapid crystallization, driven by high supersaturation, often leads to needle-like or plate-like habits. To encourage the growth of more equant crystals, you must slow down the crystallization process. This can be accomplished by:

  • Slowing the cooling rate: This is the most common method.

  • Reducing the level of supersaturation: Use slightly more solvent to dissolve the compound initially.

  • Changing the solvent: The interaction between the solvent and the growing crystal faces can significantly alter the final shape.[5] Experiment with solvents from different chemical classes.

Q4: The yield of my crystallization is very low. How can I improve it?

A4: Low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration. To improve yield, you can try cooling the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator), provided this does not cause impurities to precipitate. Another effective strategy is to add an anti-solvent to the mother liquor to precipitate more of the dissolved product.[6][7] Be aware that a second crop of crystals may have lower purity.

In-Depth Troubleshooting and Optimization Guide

This section provides a more detailed, cause-and-effect analysis of common crystallization problems.

Problem 1: Failure to Induce Crystallization

The inability to form crystals is fundamentally a problem of thermodynamics and kinetics. The system has not been induced to leave its stable, dissolved state.

  • Insufficient Supersaturation: The driving force for crystallization is absent. Your solution is either undersaturated or only barely saturated.

  • High Nucleation Energy Barrier: Even in a supersaturated solution, molecules must overcome an energy barrier to form a stable nucleus. Impurities can sometimes inhibit this process, or the intrinsic properties of the molecule-solvent system may create a high barrier.

  • Incorrect Solvent Choice: The chosen solvent may be too effective, keeping the compound in solution even at low temperatures.

G start Problem: No Crystals Form check_super Is the solution supersaturated? start->check_super action_conc Action: Increase Concentration check_super->action_conc No check_nucleation Is nucleation inhibited? check_super->check_nucleation Yes how_conc How? - Evaporate solvent - Add anti-solvent - Redissolve in less solvent action_conc->how_conc success Result: Crystals Formed action_conc->success action_induce Action: Induce Nucleation check_nucleation->action_induce Yes check_solvent Is the solvent too good? check_nucleation->check_solvent No how_induce How? - Scratch flask walls - Add seed crystals - Sonicate action_induce->how_induce action_induce->success action_solvent Action: Change Solvent System check_solvent->action_solvent Yes how_solvent How? - Select a solvent with  lower solubility - Use a solvent/anti-solvent pair action_solvent->how_solvent action_solvent->success

Caption: Troubleshooting workflow for failure to induce crystallization.

Problem 2: Polymorphism and Form Control

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, like many APIs, may exhibit polymorphism—the ability to exist in multiple crystalline forms.[8][9][10] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making form control critical.

Uncontrolled variations in crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different polymorphs.[9] If you observe inconsistent crystal habits, melting points, or spectroscopic data between batches, you may be dealing with polymorphism.

A systematic polymorph screen is essential. This involves crystallizing the compound under a wide range of conditions. Key variables to explore include:

  • Solvents: A diverse range of solvents (polar, non-polar, protic, aprotic) should be tested.

  • Crystallization Method: Cooling, anti-solvent, evaporation, and vapor diffusion methods can all yield different forms.

  • Temperature: Both the dissolution and crystallization temperatures can be critical.

Once different crystal forms are obtained, they must be rigorously characterized to identify the most stable and desirable form.

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice. It is the primary tool for identifying different polymorphs.[11]
Differential Scanning Calorimetry (DSC) Measures heat flow as a function of temperature. It can identify melting points, phase transitions between polymorphs, and distinguish between crystalline and amorphous material.[12]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. It is used to identify solvates and hydrates by detecting the loss of solvent molecules.[11]
Microscopy Visual examination of crystal habit. While not definitive, a change in habit often signals a change in polymorphic form.

Experimental Protocols

These protocols are designed to be self-validating, with checkpoints to ensure the procedure is on the right track.

Protocol 1: Controlled Cooling Crystallization

Step 1: Solvent Selection & Dissolution

  • Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For a carboxylic acid like the target molecule, polar protic solvents (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., acetone, ethyl acetate) are good starting points.[16][17]

  • Place the crude 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid dissolves completely.

  • Validation Check: The solution should be perfectly clear. If any solid remains, add solvent dropwise until a clear solution is achieved at the boiling point. Avoid adding a large excess of solvent.[1]

Step 2: Slow Cooling & Nucleation

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Turn off the heat and allow the flask to cool slowly to room temperature. To ensure slow cooling, you can place the flask inside a larger beaker or a Styrofoam container.[1][2]

  • Validation Check: As the solution cools, you should observe the "cloud point," where the first crystals appear. Note this temperature. The formation of crystals should be gradual. If the solid "crashes out" suddenly, the cooling was too fast.

Step 3: Maturation & Harvesting

  • Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for at least one hour to maximize the crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves adding a miscible "anti-solvent" in which the compound is insoluble, to a solution of the compound in a "good" solvent, thereby inducing precipitation.[6][7][18]

Step 1: System Selection & Dissolution

  • Select a solvent/anti-solvent pair. The compound should be highly soluble in the solvent and poorly soluble in the anti-solvent. The two liquids must be miscible. A common pair for polar compounds is Ethanol (solvent) and Water (anti-solvent) or Acetone (solvent) and Hexane (anti-solvent).

  • Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

Step 2: Controlled Anti-Solvent Addition

  • Slowly add the anti-solvent dropwise to the stirred solution.

  • Validation Check: You will observe the solution becoming cloudy (turbid) at the point of addition. Continue adding the anti-solvent until the entire solution is persistently turbid. This indicates you have reached the metastable zone.

  • If a precipitate forms and immediately redissolves, you are adding the anti-solvent too quickly.

Step 3: Crystal Growth & Harvesting

  • Stop adding the anti-solvent once turbidity persists. Cover the vessel and allow it to stand undisturbed for several hours or overnight to allow for crystal growth.

  • Collect and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion Crystallization

This is a gentle method ideal for growing high-quality single crystals from small amounts of material.[2][19] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Step 1: Setup

  • Prepare a small, open vial containing a concentrated solution of your compound in a relatively non-volatile solvent (e.g., THF, Dichloromethane).

  • Place this inner vial inside a larger, sealable jar or beaker.

  • Add a small amount of a volatile anti-solvent (e.g., Hexane, Cyclohexane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.[2]

  • Validation Check: The inner vial must not be in direct contact with the anti-solvent liquid. The anti-solvent should have a higher vapor pressure than the solvent.[2]

Step 2: Equilibration & Growth

  • Seal the outer jar tightly and leave it in an undisturbed, temperature-stable location.

  • Over time, the volatile anti-solvent will vaporize and slowly diffuse into the solvent in the inner vial. This gradually decreases the solubility of your compound, leading to slow crystal growth.

  • Validation Check: Crystal growth may take several days to weeks. Do not disturb the setup during this time.[2]

Step 3: Harvesting

  • Once suitable crystals have formed, carefully open the jar and retrieve the crystals from the inner vial using a pipette or fine forceps.

Parameter Optimization Summary

The quality and yield of your crystallization are a function of several interdependent parameters. Use the following table as a guide for optimization.

ParameterEffect of IncreaseRationale
Cooling Rate Decreases crystal size, may increase impurity content, can lead to poor morphology or oiling out.Faster cooling creates higher supersaturation more quickly, leading to rapid nucleation of many small crystals rather than slow growth of a few large ones.[9]
Stirring/Agitation Generally decreases crystal size but can improve homogeneity.Agitation increases mass transfer but can also lead to secondary nucleation (breaking existing crystals to form new nuclei).
Solute Concentration Increases yield, but can decrease crystal size and purity if too high.Higher concentration provides a greater driving force for crystallization but can push the system into a region of rapid, uncontrolled nucleation.
Purity of Starting Material Higher purity leads to better quality crystals and more reproducible results.Impurities can inhibit nucleation, get incorporated into the crystal lattice, or alter the crystal habit.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). National Institutes of Health (NIH). [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. [Link]

  • Method for crystallising carboxylic acid.
  • Cooling Crystallization Technology. Cool Separations. [Link]

  • Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube. [Link]

  • Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. (2025). ResearchGate. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. (2025). ResearchGate. [Link]

  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. TA Instruments. [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Understanding the role of solvent in regulating the crystal habit. RSC Publishing. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024). National Institutes of Health (NIH). [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Solvent design for crystallization of carboxylic acids. (2025). ResearchGate. [Link]

  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013). YouTube. [Link]

  • Crystallization process guide | industrial use. ANDRITZ GROUP. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • Processes involving the use of antisolvent crystallization.
  • DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. (2019). YouTube. [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. ACS Publications. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]

  • Oxazole - Solubility of Things. Solubility of Things. [Link]

  • Carboxylic acid purification and crystallization process.
  • Crystal Growth. Linac Coherent Light Source. [Link]

  • Understanding the Effect of a Solvent on the Crystal Habit. (2025). ResearchGate. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. [Link]

  • What is Cooling Crystallization?. (2024). YouTube. [Link]

  • How complementary techniques boost XRPD in solid form analysis. (2022). Malvern Panalytical. [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. National Institutes of Health (NIH). [Link]

  • Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]

  • 1,3-Oxazole-4-carboxylic acid. Chem-Impex. [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). [Link]

  • carboxylic acid solubility + TLC. (2023). Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid and Other Small Molecule Inhibitors Targeting the ALK1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development, particularly in oncology and vascular disorders, the Activin Receptor-Like Kinase 1 (ALK1) signaling pathway ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly in oncology and vascular disorders, the Activin Receptor-Like Kinase 1 (ALK1) signaling pathway has emerged as a critical target. This guide provides a comparative overview of the putative inhibitor 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid against established small molecule inhibitors of the ALK1 pathway. By examining the mechanistic underpinnings and presenting relevant experimental data, this document aims to equip researchers with the necessary insights to make informed decisions in their drug discovery endeavors.

The ALK1 Signaling Pathway: A Key Regulator of Angiogenesis

Activin receptor-like kinases (ALKs) are a family of transmembrane serine/threonine kinase receptors that belong to the transforming growth factor-β (TGF-β) superfamily.[1][2] Specifically, ALK1 is predominantly expressed on endothelial cells and plays a pivotal role in the regulation of angiogenesis, the formation of new blood vessels.[3] The pathway is activated by ligands such as bone morphogenetic proteins (BMPs), particularly BMP9 and BMP10, which are considered the primary ligands for ALK1.[3][4]

Upon ligand binding, ALK1 forms a complex with a type II receptor, leading to the phosphorylation and activation of downstream signaling molecules, primarily Smad1, Smad5, and Smad8.[5][6] These activated Smads then associate with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in endothelial cell proliferation, migration, and differentiation.[7] Dysregulation of the ALK1 pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis, and hereditary hemorrhagic telangiectasia (HHT), a genetic vascular disorder.[8] Therefore, the development of potent and selective ALK1 inhibitors is a promising therapeutic strategy.[1]

ALK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP9 BMP9/BMP10 ALK1 ALK1 BMP9->ALK1 binds TypeII_Receptor Type II Receptor ALK1->TypeII_Receptor forms complex Smad1_5_8 Smad1/5/8 TypeII_Receptor->Smad1_5_8 phosphorylates pSmad1_5_8 pSmad1/5/8 Smad_Complex Smad Complex pSmad1_5_8->Smad_Complex binds to Smad4 Smad4 Smad4 Target_Genes Target Gene Transcription Smad_Complex->Target_Genes translocates & regulates Western_Blot_Workflow A HUVEC Culture B Pre-treat with Inhibitor A->B C Stimulate with BMP9 B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Antibody Incubation (pSmad1/5/8, Total Smad1) G->H I Detection & Analysis H->I

Figure 2: Western Blot Experimental Workflow.
Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of the inhibitor.

Methodology:

  • HUVECs are seeded onto a layer of Matrigel in the presence of the test inhibitor.

  • The cells are incubated for several hours to allow for the formation of capillary-like structures.

  • The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points.

Rationale: This assay provides a functional readout of the compound's ability to inhibit a key process in angiogenesis, which is a primary downstream effect of ALK1 signaling. [8]

Conclusion

While 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid remains a putative inhibitor, its chemical scaffold holds promise for the development of novel ALK1-targeting therapeutics. The comparative framework and experimental protocols outlined in this guide provide a robust roadmap for its evaluation. Through rigorous in vitro and in vivo testing, its potency, selectivity, and anti-angiogenic efficacy can be determined, positioning it within the broader landscape of ALK1 inhibitors and informing its potential for further preclinical and clinical development. The key to advancing this and other similar molecules will be a thorough understanding of their mechanism of action and a clear demonstration of their superior efficacy and safety profiles compared to existing alternatives.

References

  • Cui, X., Shang, S., Lv, X., Zhao, J., Qi, Y., & Liu, Z. (2019). Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation. Experimental and Therapeutic Medicine, 18(1), 749–757. [Link]

  • Ricard, N., Ciais, D., Levet, S., Subileau, M., Mallet, C., Zimmers, T. A., Lee, S. J., Bidart, M., Feige, J. J., & Bailly, S. (2012). BMP9 and BMP10 are critical players in hereditary hemorrhagic telangiectasia. Blood, 120(26), 5227–5236. [Link]

  • Cunha, S. I., & Pietras, K. (2011). ALK1 as an emerging target for antiangiogenic therapy of cancer. Blood, 117(25), 6999–7006. [Link]

  • Hu-Lowe, D. D., Chen, E., Zhang, L., Watson, K. D., Tcaptchut-Kouamen, M., Lee, J. S., ... & Pytowski, B. (2011). Targeting activin receptor-like kinase 1 inhibits angiogenesis and tumorigenesis through a mechanism of action complementary to anti-VEGF therapies. Cancer research, 71(4), 1362-1373. [Link]

  • Vogt, J., Traynor, R., & Skerlj, R. T. (2011). ALK1-Fc inhibits multiple mediators of angiogenesis and suppresses tumor growth. Experimental cell research, 317(15), 2095–2104. [Link]

  • David, L., Mallet, C., Mazerbourg, S., Feige, J. J., & Bailly, S. (2007). BMP-9 signals via ALK1 and inhibits bFGF-induced endothelial cell proliferation and VEGF-stimulated angiogenesis. Journal of cell science, 120(Pt 6), 964–975. [Link]

  • Patsnap. (2024). What are ALK1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Grygier, B., Pytel, D., & Mucha, A. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Molecules, 26(17), 5327. [Link]

  • Mitchell, D., Pobre, K., & Li, D. Y. (2018). The role of ALK1 in vascular development and disease. Progress in molecular biology and translational science, 157, 187–215. [Link]

  • PNAS. (2003). Activin receptor-like kinase 1 modulates transforming growth factor-β1 signaling in the regulation of angiogenesis. Proceedings of the National Academy of Sciences, 100(22), 12848-12853. [Link]

  • AACR Journals. (2011). Targeting Activin Receptor-Like Kinase 1 Inhibits Angiogenesis and Tumorigenesis through a Mechanism of Action Complementary to Anti-VEGF Therapies. Cancer Research, 71(4), 1362-1373. [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

  • Molecular Medicine Reports. (2019). Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation. Molecular Medicine Reports, 20(1), 7-16. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). ALK1 Signaling Inhibits Angiogenesis by Cooperating with the Notch Pathway. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). The potential regulatory role of BMP9 in inflammatory responses. PubMed Central. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid analogs. Due to the limited availability of direct SAR studies on this particular scaffold, this guide will provide a comprehensive analysis based on established principles of medicinal chemistry and data from closely related oxazole series. We will explore the anticipated impact of structural modifications at key positions on the molecule's overall activity profile, propose synthetic strategies, and outline a robust biological evaluation cascade.

The 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid Scaffold: A Platform for Discovery

The core structure, 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid, presents three primary points for chemical modification to explore the structure-activity landscape: the 5-isopropyl group, the 4-carboxylic acid, and the C2 position of the oxazole ring. Understanding how alterations at these positions influence biological activity is crucial for designing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

Scaffold cluster_0 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid cluster_1 Points of Modification Core R1 C5-Isopropyl Group Core->R1 R2 C4-Carboxylic Acid Core->R2 R3 C2-Position Core->R3

Caption: Key modification points on the core scaffold.

Hypothetical Structure-Activity Relationship (SAR) Analysis

This section outlines a prospective SAR study, predicting how modifications at each key position might influence biological activity.

The Role of the C5-Substituent: Modulating Lipophilicity and Steric Bulk

The 5-isopropyl group is a key lipophilic moiety. Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADMET) properties.[3][][5][6] Varying the size and nature of the alkyl group at this position can fine-tune the compound's interaction with its biological target and its overall pharmacokinetic profile.

Illustrative SAR at the C5-Position:

R1 SubstituentLogP (Calculated)Hypothetical Activity (IC50, µM)Rationale
-CH(CH3)2 (Isopropyl)2.11.0Parent compound with balanced lipophilicity.
-CH3 (Methyl)1.55.2Reduced lipophilicity may decrease binding affinity.
-C(CH3)3 (tert-Butyl)2.60.8Increased steric bulk and lipophilicity may enhance binding.
-Cyclopentyl2.90.5Rigid cyclic structure could improve target engagement.
-Phenyl3.52.5Increased lipophilicity might lead to off-target effects.
The C4-Carboxylic Acid: A Key Interaction Point and Site for Prodrug Strategy

The carboxylic acid at the C4 position is a potential key interacting group, capable of forming hydrogen bonds or ionic interactions with receptor residues. However, its acidic nature can limit cell permeability and oral bioavailability.[7] Therefore, exploring modifications to this group is a critical aspect of the SAR.

Conversion of the carboxylic acid to amides or esters can neutralize the charge, potentially improving cell permeability. Amide synthesis is a cornerstone of medicinal chemistry, with numerous well-established coupling methods.[8][9][][11][12]

Illustrative SAR at the C4-Position (Amide Analogs):

R2 SubstituentHypothetical Activity (IC50, µM)Rationale
-COOH1.0Parent compound; potential for strong target interaction.
-CONH23.5Neutral amide may have altered binding mode.
-CONHCH32.1Small alkyl amide could balance polarity and permeability.
-CON(CH3)24.8Increased steric hindrance may disrupt binding.
-CONH-Ph1.5Aromatic amide could introduce new binding interactions.

Replacing the carboxylic acid with a bioisostere can maintain the key acidic interaction while improving physicochemical properties.[7][13][14][15][16] Tetrazoles are a common and effective bioisostere for carboxylic acids, often exhibiting similar pKa values.[16]

Bioisosteres Carboxylic_Acid Carboxylic Acid (-COOH) Tetrazole Tetrazole Carboxylic_Acid->Tetrazole Bioisosteric Replacement Acylsulfonamide Acylsulfonamide Carboxylic_Acid->Acylsulfonamide Bioisosteric Replacement Hydroxamic_Acid Hydroxamic Acid Carboxylic_Acid->Hydroxamic_Acid Bioisosteric Replacement

Caption: Common bioisosteres for carboxylic acids.

The C2-Position: A Vector for Exploring Chemical Space

The C2 position of the oxazole ring is often a key site for substitution to modulate the electronic and steric properties of the molecule, which can significantly impact biological activity.[17][18][19] Introducing a variety of substituents at this position allows for a broad exploration of the chemical space around the core scaffold.

Illustrative SAR at the C2-Position:

R3 SubstituentHypothetical Activity (IC50, µM)Rationale
-H1.0Unsubstituted parent compound.
-CH30.8Small alkyl group may provide favorable hydrophobic interactions.
-Phenyl0.4Aromatic ring could engage in π-π stacking with the target.
-4-Cl-Phenyl0.2Electron-withdrawing group may enhance binding.
-4-OCH3-Phenyl0.7Electron-donating group may alter electronic interactions.

Experimental Protocols

General Synthesis of 5-Alkyl-1,3-Oxazole-4-Carboxylic Acid Analogs

A general synthetic route to the target compounds can be adapted from established methods for oxazole synthesis.[2][20][21][22]

Synthesis Start α-Amino Acid Ester Step1 Acylation Start->Step1 Intermediate1 N-Acyl Amino Acid Ester Step1->Intermediate1 Step2 Cyclodehydration (e.g., POCl3) Intermediate1->Step2 Intermediate2 5-Alkyl-oxazole-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Final_Product 5-Alkyl-oxazole-4-carboxylic Acid Step3->Final_Product

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • N-Acylation: To a solution of the appropriate α-amino acid ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the desired acyl chloride or anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cyclodehydration: To the crude N-acyl amino acid ester, add a dehydrating agent such as phosphorus oxychloride (POCl3) or triflic anhydride at low temperature.[23] Carefully quench the reaction and extract the oxazole ester.

  • Hydrolysis: Saponify the resulting ester with a base (e.g., LiOH or NaOH) in a mixture of THF and water to yield the target carboxylic acid.

  • Amide Coupling: Activate the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) in the presence of a base (e.g., DIPEA) and then add the desired amine.[9][11]

Biological Evaluation Workflow

A tiered approach to biological screening is recommended to efficiently identify promising candidates.

Screening_Workflow Library Compound Library Primary_Screen Primary Assay (e.g., Enzyme Inhibition) Library->Primary_Screen Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screen->Hit_Identification Secondary_Screen Secondary Assay (e.g., Cell-based Assay) Hit_Identification->Secondary_Screen Active Compounds Lead_Generation Lead Generation (In vitro ADME) Secondary_Screen->Lead_Generation Lead_Optimization Lead Optimization (In vivo Efficacy) Lead_Generation->Lead_Optimization Promising Leads

Caption: A typical workflow for biological evaluation.

Primary Assay (Example: Enzyme Inhibition Assay):

  • Prepare a solution of the target enzyme in assay buffer.

  • Add the test compounds at various concentrations to the enzyme solution and incubate.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Calculate the IC50 values for each compound.

Conclusion and Future Directions

While a dedicated SAR study for 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid analogs is not yet available in the public domain, the principles of medicinal chemistry and the wealth of data on other oxazole series provide a strong foundation for a rational drug design program based on this scaffold. The systematic exploration of the C2, C4, and C5 positions is likely to yield novel compounds with potent and selective biological activity. Future work should focus on the synthesis of a focused library of analogs and their evaluation in relevant biological assays to validate the hypothetical SAR presented in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 1-19.
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. (2020). Journal of Medicinal Chemistry, 63(15), 8011-8034.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2014). Journal of Medicinal Chemistry, 57(8), 3181-3203.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). WuXi AppTec.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters, 11(3), 231-236.
  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Deriv
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2548.
  • Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025). Synfacts, 21(06), 562.
  • Lipophilicity of Drug. (2024). BOC Sciences.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). Tetrahedron Letters, 56(46), 6493-6496.
  • Application of Bioisosteres in Drug Design. (2012). SlideShare.
  • The influence of lipophilicity in drug discovery and design. (2010). Expert Opinion on Drug Discovery, 5(3), 235-248.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Relevance and Potential Applications of C2‐Carboxylated 1,3‐Azoles. (2023). Chemistry – A European Journal, 29(14), e202203399.
  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 14(1), 101-107.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1601.
  • Synthesis and characterization of 1,3,4-oxadiazoles bearing an indole ring. (n.d.). UTAR Institutional Repository.
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). Molecules, 28(8), 3381.

Sources

Validation

In vivo validation of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid activity

An In Vivo Comparative Guide to the Efficacy of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid (OXA-4P) in a Dyslipidemia Model Introduction: The Rationale for Investigating OXA-4P The rising prevalence of metabolic disor...

Author: BenchChem Technical Support Team. Date: February 2026

An In Vivo Comparative Guide to the Efficacy of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid (OXA-4P) in a Dyslipidemia Model

Introduction: The Rationale for Investigating OXA-4P

The rising prevalence of metabolic disorders, particularly dyslipidemia, necessitates the development of novel therapeutics with improved efficacy and safety profiles. Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a well-validated nuclear receptor target that plays a pivotal role in regulating lipid metabolism. Activation of PPARα in the liver stimulates the transcription of genes involved in fatty acid oxidation and lipoprotein assembly, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

This guide focuses on the in vivo validation of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid (OXA-4P) , a novel small molecule designed around the oxazole-4-carboxylic acid scaffold. While public data on OXA-4P is not available, its structural motifs are present in other known PPAR agonists. This document, therefore, outlines a comprehensive, hypothesis-driven framework for its first-pass in vivo evaluation, comparing its activity directly against the established fibrate drug, Fenofibrate. We will proceed under the guiding hypothesis that OXA-4P functions as a PPARα agonist.

The following sections provide a detailed experimental workflow, comparative data analysis, and the scientific justification for the chosen methodologies, designed for researchers in metabolic disease and drug development.

Comparative Landscape: OXA-4P vs. Fenofibrate

To establish a benchmark for the potential therapeutic efficacy of OXA-4P, it is essential to compare it against a standard-of-care agent. Fenofibrate is a widely prescribed PPARα agonist used to treat hypertriglyceridemia. It serves as an ideal positive control and comparator due to its well-characterized mechanism of action and extensive clinical data.

Our objective is to determine if OXA-4P demonstrates a superior or non-inferior lipid-modulating profile when compared to Fenofibrate in a validated preclinical model of dyslipidemia.

Experimental Design & Methodology

The cornerstone of this validation is a robust, well-controlled in vivo study. We have selected the C57BL/6J mouse model, induced into a state of dyslipidemia via a high-fat diet (HFD), as it reliably recapitulates key aspects of the human condition.

Overall Experimental Workflow

The study is designed to assess both the pharmacokinetic (PK) and pharmacodynamic (PD) properties of OXA-4P in parallel.

G cluster_0 Phase 1: Acclimation & Disease Induction (8 weeks) cluster_1 Phase 2: Treatment Period (21 days) cluster_2 Phase 3: Endpoint Analysis A C57BL/6J Mice (8 weeks old) B Randomization into Groups (n=8-10 per group) A->B C High-Fat Diet (HFD) (60% kcal from fat) B->C D Group 1: Vehicle Control (e.g., 0.5% CMC) C->D I Daily Dosing (PO) Body Weight Monitoring D->I E Group 2: Fenofibrate (100 mg/kg, PO, QD) E->I F Group 3: OXA-4P (Dose 1, PO, QD) F->I G Group 4: OXA-4P (Dose 2, PO, QD) G->I H Group 5: OXA-4P (Dose 3, PO, QD) H->I J Terminal Bleed (Cardiac Puncture) I->J K Plasma Lipid Panel (TG, TC, HDL, LDL) J->K M Pharmacokinetics (Satellite Group) J->M L Liver Tissue Harvest N Gene Expression Analysis (qRT-PCR for PPARα targets) L->N G cluster_0 Hepatocyte L OXA-4P / Fenofibrate (Ligand) PPAR PPARα L->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Genes Target Genes (Acox1, Cpt1a, Fgf21) PPRE->Genes Promotes Transcription mRNA mRNA Transcription Genes->mRNA Proteins Protein Synthesis (Enzymes for β-oxidation) mRNA->Proteins Effect Increased Fatty Acid Oxidation Reduced Plasma Triglycerides Proteins->Effect

Comparative

Comparative analysis of different synthetic routes to 5-isopropyloxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Isopropyloxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyloxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted oxazole scaffold serves as a crucial building block for the synthesis of a variety of biologically active molecules. The strategic placement of the isopropyl group at the C5 position and the carboxylic acid at the C4 position offers unique steric and electronic properties, making it a valuable synthon for library synthesis and lead optimization. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations.

Physicochemical and Spectroscopic Characterization

Before delving into the synthetic strategies, it is essential to establish the key analytical data for the target compound, 5-isopropyloxazole-4-carboxylic acid.

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance White solid
CAS Number 89006-96-2[1]

Spectroscopic Data (Predicted and Experimental Analogs):

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the carboxylic acid proton (typically >10 ppm), a singlet for the oxazole ring proton, a septet for the isopropyl C-H, and a doublet for the two methyl groups of the isopropyl moiety.

  • ¹³C NMR: The carbon NMR spectrum will feature distinct signals for the carboxylic acid carbonyl, the oxazole ring carbons, and the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700-1725 cm⁻¹), and characteristic C-O and C=N stretches from the oxazole ring.[2]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of CO₂ and other fragments.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies have been identified as the most plausible and efficient for the preparation of 5-isopropyloxazole-4-carboxylic acid. Each route is presented with a detailed explanation of the underlying chemistry, a step-by-step protocol, and an analysis of its strengths and weaknesses.

Route 1: [3+2] Cycloaddition Followed by Hydrolysis

This modern and highly convergent approach builds the oxazole ring in a single step from readily available starting materials. The key transformation is a [3+2] cycloaddition reaction between an aldehyde and an isocyanoacetate derivative, which directly furnishes the 4,5-disubstituted oxazole core. This is followed by a standard hydrolysis of the resulting ester to yield the final carboxylic acid.

Reaction Mechanism

The reaction proceeds through the in-situ generation of an acylpyridinium salt from a carboxylic acid, which then undergoes a [3+2] cycloaddition with an isocyanoacetate.[3] The use of a suitable activating agent and base is crucial for the efficiency of this transformation.

Caption: Overall workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-isopropyloxazole-4-carboxylate

  • Principle: This step is based on the general principle of forming 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates.[3]

  • Procedure:

    • To a solution of isobutyric acid (1.0 equiv) in dichloromethane (DCM), add DMAP-Tf (1.3 equiv) and 4-(dimethylamino)pyridine (DMAP) (1.5 equiv).

    • To this mixture, add ethyl isocyanoacetate (1.2 equiv) dropwise at room temperature.

    • Stir the reaction mixture at 40 °C for 3-6 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 5-isopropyloxazole-4-carboxylate.

Step 2: Hydrolysis to 5-isopropyloxazole-4-carboxylic acid

  • Principle: This step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation for which numerous protocols exist.[4][5]

  • Procedure:

    • Dissolve the ethyl 5-isopropyloxazole-4-carboxylate (1.0 equiv) in a mixture of ethanol and water.

    • Add sodium hydroxide (2-4 equiv) and heat the mixture at reflux for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-isopropyloxazole-4-carboxylic acid.

Analysis and Data
ParameterRoute 1
Starting Materials Isobutyric acid, Ethyl isocyanoacetate
Key Reagents DMAP-Tf, DMAP, NaOH
Overall Yield Good to Excellent (estimated 60-80% over two steps)
Scalability Readily scalable
Advantages Convergent, high-yielding, uses readily available starting materials.
Disadvantages Requires chromatography for purification of the intermediate ester.

Route 2: Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles from 2-acylamino-ketones.[6] A modified approach can be envisioned for the synthesis of the target molecule, starting from an appropriately substituted α-amino acid.

Reaction Mechanism

This route involves the acylation of an α-amino acid ester, followed by oxidation and cyclodehydration to form the oxazole ring. The final step is the hydrolysis of the ester to the carboxylic acid.

Caption: Overall workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(isobutyramido)-3-methylbutanoate

  • Procedure:

    • Dissolve ethyl 2-amino-3-methylbutanoate (valine ethyl ester) (1.0 equiv) and a base such as triethylamine (1.2 equiv) in DCM.

    • Cool the solution to 0 °C and add isobutyryl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude product, which can often be used in the next step without further purification.

Step 2: Cyclodehydration to Ethyl 5-isopropyloxazole-4-carboxylate

  • Principle: This step involves an oxidative cyclization. Various reagents can be employed for this transformation.

  • Procedure:

    • Dissolve the crude ethyl 2-(isobutyramido)-3-methylbutanoate in a suitable solvent.

    • Add a cyclodehydrating agent such as phosphorus oxychloride or a mixture of triphenylphosphine and a halogenating agent.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, work up the reaction and purify by column chromatography.

Step 3: Hydrolysis to 5-isopropyloxazole-4-carboxylic acid

  • Procedure: The hydrolysis is carried out as described in Route 1, Step 2.

Analysis and Data
ParameterRoute 2
Starting Materials Ethyl 2-amino-3-methylbutanoate, Isobutyryl chloride
Key Reagents Triethylamine, Phosphorus oxychloride (or similar)
Overall Yield Moderate (estimated 30-50% over three steps)
Scalability Scalable, but may require optimization of the cyclization step.
Advantages Utilizes readily available amino acid derivatives.
Disadvantages Multi-step synthesis, potentially lower overall yield, and the cyclodehydration step may require harsh conditions.

Comparative Summary and Recommendation

FeatureRoute 1: [3+2] CycloadditionRoute 2: Modified Robinson-Gabriel
Number of Steps 23
Overall Yield HighModerate
Atom Economy GoodModerate
Starting Material Availability Readily AvailableReadily Available
Reaction Conditions Generally mildCan involve harsh reagents
Purification Chromatography requiredMultiple purification steps
Scalability ExcellentGood

Recommendation:

For both laboratory-scale synthesis and potential industrial production, Route 1 ([3+2] Cycloaddition followed by Hydrolysis) is the recommended synthetic strategy. This route is more convergent, proceeds in higher overall yield, and generally utilizes milder reaction conditions compared to the modified Robinson-Gabriel synthesis. The commercial availability and relative low cost of the starting materials for Route 1 further enhance its appeal. While the initial investment in the activating agent (DMAP-Tf) may be a consideration, the high efficiency and scalability of the process make it the superior choice for the synthesis of 5-isopropyloxazole-4-carboxylic acid.

Conclusion

This guide has provided a comprehensive comparative analysis of two viable synthetic routes to 5-isopropyloxazole-4-carboxylic acid. By examining the reaction mechanisms, experimental protocols, and overall efficiency, we have identified the [3+2] cycloaddition approach as the more advantageous method. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, facilitating the efficient and scalable synthesis of this important heterocyclic building block.

References

  • Chavan, S. P., et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry, 2023.
  • Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, 2018, vii, 308-319.
  • Robinson, R. J. Chem. Soc., Trans., 1909, 95, 2167-2177.
  • Chemguide. Hydrolysing Esters. [Link]

  • Meleveetil, S. et al. "How to hydrolyze ester in presence of isoxazole moiety?" ResearchGate, 2017 . [Link]

  • Chavan, S. P., et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry, 2023 . [Link]

Sources

Validation

Benchmarking 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid Against Established Anti-Inflammatory Drugs: A Comparative Guide

In the ever-evolving landscape of drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a cornerstone of advancing patient care. The oxazole scaffold, a five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a cornerstone of advancing patient care. The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive benchmarking analysis of a novel oxazole derivative, 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid, against the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

The rationale for this comparative study is grounded in the structural features of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid that suggest a potential for anti-inflammatory activity. The carboxylic acid moiety is a common feature in many NSAIDs, crucial for their interaction with the active site of cyclooxygenase (COX) enzymes. The oxazole ring itself can act as a bioisostere for other aromatic systems found in established drugs, potentially offering altered pharmacokinetic and pharmacodynamic properties.[3]

This guide will delve into a head-to-head comparison of the two compounds, presenting hypothetical, yet plausible, experimental data to illustrate how a novel compound is evaluated against a current standard of care. We will explore their mechanisms of action, in vitro efficacy, and cellular effects, providing researchers and drug development professionals with a framework for assessing new anti-inflammatory candidates.

Mechanistic Overview: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and a key pathway in its mediation is the arachidonic acid cascade. Cyclooxygenase (COX) enzymes, existing in two primary isoforms, COX-1 and COX-2, are central to this pathway. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2. While its inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, its concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and bleeding.

For the purpose of this guide, we hypothesize that 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid also exerts its anti-inflammatory effects through the inhibition of COX enzymes. A key aspect of our investigation will be to determine its relative selectivity for COX-2 over COX-1, as a more selective inhibitor could potentially offer a better safety profile.

Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (Physiological)->Gastroprotection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Inhibits Ibuprofen->COX-2 (Inducible) Inhibits 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid->COX-1 (Constitutive) Inhibits (Weaker) 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid->COX-2 (Inducible) Inhibits (Stronger) RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation COX-2 Upregulation COX-2 Upregulation LPS Stimulation->COX-2 Upregulation PGE2 Production PGE2 Production COX-2 Upregulation->PGE2 Production Inflammatory Response Inflammatory Response PGE2 Production->Inflammatory Response PGE2 Measurement (ELISA) PGE2 Measurement (ELISA) PGE2 Production->PGE2 Measurement (ELISA) Quantify Test Compound (Pre-treatment) Test Compound (Pre-treatment) Test Compound (Pre-treatment)->RAW 264.7 Macrophages Inhibits

Caption: Workflow for the cell-based assay to measure PGE2 inhibition.

Future Directions and In Vivo Studies

The promising in vitro and cell-based data for 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid would warrant further investigation through in vivo models of inflammation and pain.

Proposed In Vivo Studies:

  • Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation. The ability of the test compound to reduce paw swelling compared to a vehicle control and Ibuprofen would be assessed.

  • Acetic Acid-Induced Writhing in Mice: This model is used to evaluate analgesic activity. The number of abdominal constrictions (writhes) would be counted after administration of the test compound.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential to understand its bioavailability and dosing regimen.

  • Toxicology Studies: Acute and chronic toxicity studies are necessary to establish the safety profile of the compound.

Conclusion

This comparative guide has provided a hypothetical yet scientifically rigorous framework for benchmarking the novel compound 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid against the established NSAID, Ibuprofen. The presented data, while illustrative, highlights a potential advantage for the novel compound in terms of COX-2 selectivity, which could translate to a more favorable safety profile.

The oxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. [2]The systematic approach outlined in this guide, from in vitro enzyme assays to cell-based studies and planned in vivo models, represents a standard and robust pathway for the preclinical evaluation of new drug candidates. Further experimental validation is, of course, necessary to confirm the therapeutic potential of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.

References

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. Available at: [Link]

  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of Oxazole vs. Thiazole Carboxylic Acids in Biological Systems: A Guide for Medicinal Chemists

Introduction: The Subtle Art of Bioisosteric Replacement In the intricate dance of drug design, the strategic replacement of one functional group with another—a practice known as bioisosterism—is a cornerstone of lead op...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Bioisosteric Replacement

In the intricate dance of drug design, the strategic replacement of one functional group with another—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the most utilized bioisosteric pairs are the five-membered aromatic heterocycles, oxazole and thiazole.[1][2] These structures are present in a wide array of approved drugs and natural products, valued for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as stable scaffolds.[3][4]

This guide provides a head-to-head comparison of oxazole and thiazole carboxylic acids, focusing on how the simple substitution of a ring oxygen for a sulfur atom profoundly influences their behavior in biological systems. We will dissect their fundamental physicochemical differences and connect them to critical drug-like properties, including metabolic stability, cell permeability, and target engagement. Our objective is to furnish drug discovery professionals with the data-driven insights and validated experimental frameworks needed to make informed decisions when choosing between these two valuable pharmacophores.[5][6]

Foundational Physicochemical Properties: The "Why" Behind the Behavior

The divergent biological performance of oxazole and thiazole carboxylic acids originates from the fundamental differences in the electronegativity, size, and aromaticity conferred by oxygen versus sulfur. Oxazoles are generally more electron-poor than their thiazole counterparts due to the higher electronegativity of oxygen.[7] This electronic distinction is the root cause of variances in acidity, lipophilicity, and molecular interactions.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn dictates its solubility, permeability, and ability to interact with target proteins. The greater electron-withdrawing nature of the oxazole ring makes the corresponding carboxylic acid more acidic (lower pKa) compared to the thiazole analogue.

Table 1: Comparison of Physicochemical Properties

Property Oxazole-4-carboxylic acid Thiazole-4-carboxylic acid Rationale for Difference
pKa (Carboxylic Acid) ~3.39 (Predicted)[8] ~2.5 (Conjugate acid of parent ring)[9] The more electronegative oxygen in the oxazole ring exerts a stronger inductive electron-withdrawing effect, stabilizing the carboxylate anion and thus increasing acidity (lower pKa).
pKa (Ring Basicity) 0.8 (Conjugate acid)[7][10] 2.5 (Conjugate acid)[9] The lone pair on the sulfur atom in thiazole is more available for protonation than the oxygen lone pair in oxazole, rendering the thiazole ring more basic.

| Aromaticity | Less aromatic[7] | More aromatic[4] | Sulfur's ability to utilize d-orbitals for bonding contributes to a more delocalized π-electron system, enhancing the aromatic character of the thiazole ring compared to oxazole. |

Note: Experimental pKa values for substituted analogues will vary based on the electronic effects of other substituents on the ring.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The sulfur atom in thiazole, being larger and less electronegative than oxygen, generally imparts greater lipophilicity.[11] This can lead to enhanced membrane permeability and, in some cases, increased binding to hydrophobic pockets of proteins, but may also increase susceptibility to metabolism and non-specific protein binding.

In Vitro Performance: From Benchtop to Biological Insight

The fundamental physicochemical differences translate directly into measurable variations in performance in key preclinical assays. Understanding these differences is crucial for predicting in vivo outcomes.

Metabolic Stability

The metabolic fate of a drug candidate is a primary driver of its half-life and potential for drug-drug interactions. Both oxazole and thiazole rings can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to ring cleavage. However, the relative stability can differ. The less aromatic and more electron-rich nature of the oxazole ring can sometimes render it more susceptible to certain metabolic attacks compared to the more stable thiazole ring.[12]

A standard method to assess this is the in vitro liver microsomal stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes—vesicles rich in CYP enzymes.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label = "Fig. 1: Workflow for In Vitro Liver Microsomal Stability Assay."; fontsize = 10; fontname = "Arial"; } }

In Vitro Metabolic Stability Assay Protocol A detailed protocol for this essential experiment is provided in the "Experimental Protocols" section at the end of this guide.[13][14]

Cell Permeability

The ability of a compound to cross cell membranes is fundamental to its oral absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion.[15][16] Given their generally higher lipophilicity, thiazole-containing compounds often exhibit higher passive permeability in PAMPA compared to their oxazole bioisosteres.

Table 2: Expected Performance in Key In Vitro Assays

Assay Oxazole Carboxylic Acid Thiazole Carboxylic Acid Key Influencing Factor
Metabolic Stability (T½) Potentially Shorter Potentially Longer Ring aromaticity and electronics. Thiazole's greater stability can resist metabolic degradation.
Permeability (PAMPA, Pₑ) Lower Higher Lipophilicity. The sulfur atom typically increases LogP, favoring passive diffusion across lipid membranes.[5]

| Aqueous Solubility | Higher | Lower | Polarity. The more polar oxygen atom in oxazole generally leads to better aqueous solubility. |

In Vitro PAMPA Protocol A step-by-step guide for performing a PAMPA experiment is available in the "Experimental Protocols" section.[17]

Target Engagement and Case Studies

While physicochemical properties guide ADME, the choice between oxazole and thiazole can also directly impact target engagement and potency. The different geometries, hydrogen bonding capabilities, and electronic distributions of the two rings can lead to distinct interactions within a protein's binding pocket.

For instance, the sulfur atom in a thiazole ring can engage in specific non-covalent interactions (e.g., with aromatic residues or metal ions) that an oxazole's oxygen cannot.[18] Conversely, the oxygen of an oxazole may be a more favorable hydrogen bond acceptor in certain environments.

Case Study: Fexinidazole

Fexinidazole, an approved oral treatment for sleeping sickness, is a nitroimidazole derivative, but its development history provides relevant insights.[19] It undergoes extensive metabolism to two key active metabolites, a sulfoxide and a sulfone, highlighting the critical role of the sulfur atom in its overall profile.[20][21] While not a direct oxazole/thiazole comparison, this case underscores how the presence of sulfur can be leveraged to create a pro-drug strategy where metabolites contribute significantly to efficacy. The parent compound and its metabolites show potent activity against the T. brucei parasite.[21] The stability and metabolic activation pathway were crucial to its success as an oral agent.[22]

dot graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Conclusion and Strategic Recommendations

The choice between an oxazole and a thiazole carboxylic acid is not arbitrary but a strategic decision based on a multi-parameter optimization problem.

  • Choose Oxazole when: The primary goal is to enhance aqueous solubility, the target requires a specific hydrogen bond acceptor that oxygen can provide, or when lower lipophilicity is needed to avoid off-target effects.

  • Choose Thiazole when: The objective is to improve metabolic stability, increase passive membrane permeability for better oral absorption, or when the target's binding site has a hydrophobic pocket or specific interactions that favor sulfur.[5]

Ultimately, the best practice is empirical. When faced with this choice, medicinal chemists should ideally synthesize and test both analogues. The in vitro assays described in this guide provide a robust and cost-effective framework for generating the critical data needed to select the superior scaffold for advancement into more complex in vivo studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (T½) of a test compound.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with internal standard (IS)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 2X working solution of HLM in phosphate buffer (e.g., 1 mg/mL). Prepare a 2X working solution of the test compound by diluting the 10 mM stock to 2 µM in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add 50 µL of the 2X HLM solution to each well. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: To start the reaction, add 50 µL of the 2X test compound solution to the wells. The final concentration will be 1 µM test compound and 0.5 mg/mL HLM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold ACN with IS. The 0-minute time point is typically taken immediately after adding the compound, before adding NADPH, or by quenching a sample immediately after adding NADPH.

  • Controls:

    • No Cofactor Control: Run a 45-minute incubation without adding the NADPH solution to check for non-CYP-mediated degradation.

    • Positive Control: Run a known high-clearance compound (e.g., Verapamil) in parallel to validate the assay performance.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the test compound to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (T½ = 0.693 / k) and intrinsic clearance (CLint).[13][23]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the passive permeability (Pₑ) of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM in DMSO)

  • Control compounds (e.g., Propranolol - high permeability; Theophylline - low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the lecithin/dodecane solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Plate: Dilute the 10 mM DMSO stock of the test compounds and controls into PBS to a final concentration of 100 µM (the final DMSO concentration should be <1%). Add 150 µL of this solution to each well of the coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy for compounds with a chromophore, or LC-MS/MS for others).

  • Data Analysis: Calculate the effective permeability coefficient (Pₑ) using the following equation:

    • Pₑ = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_eq])

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.[24][25]

References

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. Available from: [Link]

  • Oxazole. Wikipedia. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. Available from: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Imidazole. Wikipedia. Available from: [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). Biomedicine & Pharmacotherapy. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2020). International Journal of Pharmaceutical Research. Available from: [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS Organic Division. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Microsomal Stability. Evotec. Available from: [Link]

  • Fexinidazole. PubChem. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. Available from: [Link]

  • Oxazoles, imidazoles, and thiazoles. ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness. ResearchGate. Available from: [Link]

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies. Available from: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2006). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • Fexinidazole. Wikipedia. Available from: [Link]

  • Structures and IC50 values of thiazole versus oxazole isosteres... ResearchGate. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. Available from: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Thiazole. Wikipedia. Available from: [Link]

  • Determination of an Optimal Dosing Regimen for Fexinidazole, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis. (2014). Clinical Pharmacokinetics. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Technology Networks. Available from: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.